3-(3-Bromophenyl)-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGUMIPSJIRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620495 | |
| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-12-8 | |
| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromophenyl substituent at the 3-position of the oxadiazole ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic methodologies, and an exploration of its potential biological relevance.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available experimental and predicted data for the compound and its close structural analogs.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Predicted XlogP | ~2.8 - 3.4 | Predicted based on analogs |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available | |
| Predicted Aqueous Solubility | Very Low | Inferred from analogs |
| Predicted pKa | Not available | |
| Solubility in Organic Solvents | High in chlorinated solvents (e.g., chloroform, dichloromethane), Moderate to high in aromatic solvents (e.g., toluene), Moderate in polar aprotic solvents (e.g., DMSO, DMF), Low to moderate in alcohols. | Inferred from a structural analog[2] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of the 1,2,4-oxadiazole ring. A common and effective strategy involves the cyclization of a C-1 synthon with 3-bromobenzamidoxime.
Synthesis of this compound from 3-Bromobenzonitrile
This two-step procedure first involves the preparation of the amidoxime intermediate from the corresponding nitrile, followed by cyclization.
Step 1: Synthesis of 3-Bromobenzamidoxime
-
Materials: 3-Bromobenzonitrile, hydroxylamine hydrochloride, a base (e.g., sodium carbonate or potassium carbonate), and a suitable solvent (e.g., ethanol, water).
-
Procedure:
-
A mixture of 3-bromobenzonitrile and hydroxylamine hydrochloride is suspended in an aqueous ethanol solution.
-
A base, such as sodium carbonate, is added portion-wise to the mixture with stirring.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure.
-
The resulting mixture is poured into cold water, leading to the precipitation of the crude 3-bromobenzamidoxime.
-
The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Cyclization to form this compound
-
Materials: 3-Bromobenzamidoxime, a one-carbon source (e.g., triethyl orthoformate or formic acid), and a catalyst/dehydrating agent (e.g., a strong acid like sulfuric acid or a coupling agent).
-
Procedure using Triethyl Orthoformate:
-
3-Bromobenzamidoxime is dissolved in an excess of triethyl orthoformate.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Once the reaction is complete, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound have not been definitively identified in the literature, the broader class of 1,2,4-oxadiazole derivatives is known to exhibit significant pharmacological activities. Many studies have explored libraries of substituted oxadiazoles for their potential as anticancer and anti-inflammatory agents.
Potential as an Anti-Inflammatory Agent
Numerous 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.[3] A plausible mechanism of action for such compounds involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) from bacteria bind to Toll-like receptors (TLRs) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. A compound like this compound could potentially inhibit this pathway at various points, such as by directly inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.
Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Potential as an Anticancer Agent
The 1,2,4-oxadiazole scaffold is also prevalent in compounds designed as anticancer agents.[4][5] These derivatives have been shown to target various cancer-related pathways, including receptor tyrosine kinases (RTKs). One such RTK is the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately promote cell cycle progression, inhibit apoptosis, and enhance cell survival. A molecule like this compound, or more complex derivatives thereof, could potentially act as an inhibitor of EGFR or other kinases in these pathways, thereby blocking the pro-cancerous signals.
Potential anticancer mechanism via EGFR pathway inhibition.
Conclusion
This compound is a compound of significant interest due to its core heterocyclic structure, which is a known pharmacophore. While specific experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview based on available information for the parent compound and its close analogs. The synthetic routes are well-established, allowing for its accessible preparation for further research. The potential for this compound and its derivatives to modulate key signaling pathways, such as NF-κB and EGFR, underscores its importance as a scaffold for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS 16013-07-3: 3-(4-Bromophenyl)-1,2,4-oxadiazole [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(3-Bromophenyl)-1,2,4-oxadiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(3-Bromophenyl)-1,2,4-oxadiazole. Targeted at researchers, scientists, and professionals in the field of drug development, this document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~8.80 | s | - | H-5 (oxadiazole) |
| ¹H | ~8.25 | t | ~1.8 | H-2' (phenyl) |
| ¹H | ~8.05 | ddd | ~8.0, 2.0, 1.0 | H-6' (phenyl) |
| ¹H | ~7.70 | ddd | ~8.0, 2.0, 1.0 | H-4' (phenyl) |
| ¹H | ~7.45 | t | ~8.0 | H-5' (phenyl) |
| ¹³C | ~168.0 | s | - | C-3 (oxadiazole) |
| ¹³C | ~167.5 | s | - | C-5 (oxadiazole) |
| ¹³C | ~136.0 | s | - | C-1' (phenyl) |
| ¹³C | ~133.5 | d | - | C-6' (phenyl) |
| ¹³C | ~130.5 | d | - | C-4' (phenyl) |
| ¹³C | ~130.0 | d | - | C-5' (phenyl) |
| ¹³C | ~126.0 | d | - | C-2' (phenyl) |
| ¹³C | ~122.5 | s | - | C-3' (phenyl) |
Note: The chemical shifts are predicted based on established substituent effects and data from analogous compounds. Experimental values may vary slightly.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1610-1580 | Strong | C=N stretching (oxadiazole ring) |
| ~1550-1450 | Strong | C=C stretching (aromatic ring) |
| ~1250-1200 | Strong | C-O-C stretching (oxadiazole ring) |
| ~1100-1000 | Medium | In-plane C-H bending (aromatic) |
| ~800-750 | Strong | Out-of-plane C-H bending (aromatic) |
| ~700-600 | Medium | C-Br stretching |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 224/226 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 183/185 | Medium | [M - CNO]⁺ |
| 155/157 | Medium | [M - C₂HNO]⁺ |
| 102 | High | [C₆H₄N]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules.
Instrumentation and Data Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
The instrument is calibrated using a known standard.
-
The resulting mass spectrum plots the mass-to-charge ratio (m/z) against the relative intensity of the detected ions.
Logical Workflow of Spectroscopic Analysis
The process of characterizing this compound using spectroscopic methods follows a logical progression to confirm its chemical structure.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
The Pharmacological Potential of 3-Aryl-1,2,4-Oxadiazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole nucleus, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Among its derivatives, the 3-aryl substituted analogs have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of the pharmacological potential of 3-aryl-1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity
3-Aryl-1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death, often through the activation of effector caspases such as caspase-3.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 3-aryl-1,2,4-oxadiazole derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |
| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | - | - |
Signaling Pathway: Caspase-3 Activation
A key mechanism by which some 3-aryl-1,2,4-oxadiazole derivatives exert their anticancer effects is through the activation of procaspase-3, a critical executioner caspase in the apoptotic pathway.[1] These small molecules can directly bind to and induce a conformational change in procaspase-3, leading to its auto-activation and the subsequent cleavage of cellular substrates, ultimately resulting in apoptotic cell death.
Caption: Caspase-3 activation by 3-aryl-1,2,4-oxadiazole derivatives.
Anti-inflammatory Activity
Several 3-aryl-1,2,4-oxadiazole derivatives have exhibited potent anti-inflammatory properties in various in vivo models. A primary mechanism for this activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2]
Quantitative Anti-inflammatory Data
The following table presents the in vivo anti-inflammatory activity of selected 1,2,4-oxadiazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) |
| Flurbiprofen-based oxadiazole 10 | - | 88.33 | Flurbiprofen | 90.01 |
| Flurbiprofen-based oxadiazole 3 | - | 66.66 | Flurbiprofen | 90.01 |
| Flurbiprofen-based oxadiazole 5 | - | 55.55 | Flurbiprofen | 90.01 |
| N-phenyl anthranilic acid-based 1,3,4-oxadiazole 4e | - | 91.72 (after 3h) | Diclofenac | 83.44 (after 3h) |
| N-phenyl anthranilic acid-based 1,3,4-oxadiazole 4h | - | 91.72 (after 3h) | Diclofenac | 83.44 (after 3h) |
Signaling Pathway: COX-2 Inhibition
3-Aryl-1,2,4-oxadiazole derivatives can act as selective inhibitors of COX-2. By blocking the active site of this enzyme, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever.
Caption: COX-2 inhibition by 3-aryl-1,2,4-oxadiazole derivatives.
Antimicrobial Activity
The 3-aryl-1,2,4-oxadiazole scaffold has been explored for its potential to combat various microbial pathogens, including bacteria and fungi. The activity spectrum varies depending on the specific substitutions on the aryl ring and the oxadiazole core.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 3-aryl-1,2,4-oxadiazole derivatives against selected bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |
| Compound 43 | Staphylococcus aureus | 0.15 | - | - |
| Compound 43 | Escherichia coli | 0.05 | - | - |
| Compound 43 | Pseudomonas aeruginosa | 7.8 | - | - |
| Compound 43 | Candida albicans | 12.5 | - | - |
| p-phenylene derivative 70 | Various Bacteria | 8-16 | - | - |
| LMM5 | Candida albicans | 32 | - | - |
| LMM11 | Candida albicans | 32 | - | - |
Antiviral Activity
Recent studies have highlighted the potent antiviral activity of 3-aryl-1,2,4-oxadiazole derivatives, particularly against human rhinoviruses (hRV), the primary cause of the common cold. These compounds often act as capsid-binding inhibitors, preventing the virus from uncoating and releasing its genetic material into the host cell.[3]
Quantitative Antiviral Data
The following table displays the 50% effective concentration (EC50) values of a notable 3-aryl-1,2,4-oxadiazole derivative against different strains of human rhinovirus.
| Compound ID | Virus Strain | EC50 (nM) |
| 3k | hRV-B14 | 66.0 |
| 3k | hRV-A21 | 22.0 |
| 3k | hRV-A71 | 3.7 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds. Below are the methodologies for the key assays cited in this guide.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 3-aryl-1,2,4-oxadiazole derivatives.
Caption: General workflow for the development of 3-aryl-1,2,4-oxadiazoles.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aryl-1,2,4-oxadiazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay
Principle: This in vivo model is used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by edema (swelling).
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (3-aryl-1,2,4-oxadiazole derivatives) or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group (treated with vehicle and carrageenan).
Broth Microdilution Method for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the 3-aryl-1,2,4-oxadiazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
3-Aryl-1,2,4-oxadiazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and viral diseases underscores their potential as lead structures for the development of novel therapeutic agents. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, provides a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to unlock their full therapeutic potential.
References
- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to act as a bioisosteric replacement for amide and ester functionalities have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the 1,2,4-oxadiazole core, focusing on its role in drug discovery, quantitative biological data of key derivatives, detailed experimental protocols, and the signaling pathways they modulate.
Physicochemical Properties and Bioisosterism
The 1,2,4-oxadiazole ring possesses a unique combination of physicochemical properties that make it highly attractive for drug design. It is a planar, aromatic system with a high degree of metabolic stability, often enhancing the pharmacokinetic profile of a drug candidate by resisting enzymatic degradation.[1] One of its most significant features is its role as a bioisostere for amide and ester groups.[2][3] This allows medicinal chemists to replace metabolically labile amide and ester linkages with the more robust 1,2,4-oxadiazole ring, often leading to improved oral bioavailability and duration of action, without compromising the essential interactions with biological targets.[1]
Therapeutic Applications and Biological Activities
The versatility of the 1,2,4-oxadiazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been extensively investigated and have shown significant promise in a multitude of therapeutic areas.
Anticancer Activity
A substantial body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and caspase-3 activators.[6][7]
Anti-inflammatory and Analgesic Activities
The 1,2,4-oxadiazole nucleus is a prominent feature in many compounds with significant anti-inflammatory and analgesic properties.[8][9] These derivatives often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] Some compounds have also been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[11]
Antimicrobial and Antiparasitic Activities
The chemical stability and diverse substitution patterns of 1,2,4-oxadiazoles have made them a valuable scaffold in the development of novel antimicrobial and antiparasitic agents.[1][2] Derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoan parasites like Trypanosoma cruzi.[12]
Other Therapeutic Areas
Beyond the major areas mentioned above, 1,2,4-oxadiazole derivatives have shown potential in treating a variety of other conditions, including neurodegenerative diseases, diabetes, and viral infections.[2][13] Their ability to interact with a wide range of biological targets underscores their importance in contemporary drug discovery.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of representative 1,2,4-oxadiazole derivatives across different therapeutic areas, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | MTT Assay | 4.96 | [1] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | MTT Assay | 0.35 | [1] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | MTT Assay | 19.40 | [1] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | MTT Assay | 15.7 | [1] |
| Derivatives 14a-d | MCF-7, A549, A375 | MTT Assay | 0.12 - 2.78 | [6] |
| Derivatives 9a-c | MCF-7 (Breast) | MTT Assay | 0.19 - 0.78 | [6] |
| Derivatives 9a-c | HCT-116 (Colon) | MTT Assay | 1.17 - 5.13 | [6] |
| Compound 7a | MCF-7, A549, DU145, MDA MB-231 | MTT Assay | 0.18 - 1.13 | [14] |
| (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (Compound 23) | Drug-resistant CML | In vitro | 5.5 - 13.2 | [9] |
Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Oxadiazole derivative 65 | NO Production | 12.84 | [11] |
| Oxadiazole derivative 65 | NF-κB Activation | 1.35 | [11] |
| Benzoxazolone derivative 3d | IL-6 Inhibition | 5.43 | [11] |
| Benzoxazolone derivative 3g | IL-6 Inhibition | 5.09 | [11] |
| 1,3,4-Oxadiazole derivative 8b | NO Production | 0.40 | [10] |
| 1,3,4-Oxadiazole derivative 8b | ROS Production | 0.03 | [10] |
| 1,2,4-Triazole derivative 11c | COX-2 Inhibition | 0.04 | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the advancement of medicinal chemistry research. The following sections provide standardized protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid, followed by cyclodehydration.
One-Pot Parallel Synthesis from Amidoximes and Carboxylic Acids (Method A) [3]
-
Reaction Setup: In an 8 mL vial, combine the amidoxime (1 mmol), carboxylic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol), and a 20 wt % solution of 1-hydroxy-7-azabenzotriazole (HOAt) in DMF (0.7 mL).
-
Condensation: Shake the mixture at room temperature for 24 hours to facilitate the formation of the O-acylamidoxime intermediate.
-
Cyclodehydration: Add triethylamine (1 mmol) to the reaction vial and heat at 100 °C for 3 hours to induce cyclization.
-
Workup: After cooling, add 3 mL of water to the vial and extract the product with chloroform (CHCl₃).
-
Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
One-Pot Parallel Synthesis from Nitriles and Carboxylic Acids (Method B) [3]
-
Amidoxime Formation: In a sealed 8 mL vial, shake a mixture of the nitrile (1 mmol), hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol), and triethylamine (2 mmol) in ethanol at room temperature for 6 hours. Subsequently, heat the mixture at 70 °C for 16 hours.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Condensation and Cyclization: To the in situ formed amidoxime, add the carboxylic acid (1 mmol), EDC (1.5 mmol), and 0.7 mL of a 20 wt % solution of HOAt in DMF. Shake the mixture at room temperature for 24 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Method A.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole test compounds. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The biological effects of 1,2,4-oxadiazole derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and target validation.
Nrf2 Signaling Pathway in Neuroprotection
Certain 1,2,4-oxadiazole compounds have demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Stability and Decomposition of 1,2,4-Oxadiazole Ring Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a vital heterocycle in medicinal chemistry and materials science, prized for its role as a bioisosteric replacement for amide and ester groups and its contribution to the metabolic stability of drug candidates.[1] In the realm of energetic materials, this five-membered ring is often incorporated to enhance thermal stability and performance. A thorough understanding of the thermal behavior and decomposition pathways of 1,2,4-oxadiazole derivatives is therefore paramount for the rational design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition mechanisms of 1,2,4-oxadiazole ring systems, presenting quantitative data, detailed experimental protocols, and visual representations of decomposition pathways.
Quantitative Thermal Analysis Data
The thermal stability of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the decomposition temperatures (Td) of various 3,5-disubstituted 1,2,4-oxadiazoles, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are fundamental in characterizing the thermal properties of these compounds.
Table 1: Thermal Decomposition of Energetic 1,2,4-Oxadiazole Derivatives
| Compound | Substituents | Decomposition Temp. (°C) | Analytical Method | Ref. |
| 3,5-Bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole | 3,4-dinitro-1H-pyrazol-5-yl | 274 | DSC | [2] |
| 5,5'-Bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) | 3,4-dinitro-1H-pyrazol-5-yl | 272 | DSC | [2] |
| 3,5-Bis(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole | 4-nitro-1H-pyrazol-3-yl | 314 | DSC | [2] |
| 5,5'-Bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) | 4-nitro-1H-pyrazol-3-yl | 317 | DSC | [2] |
| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) | Methylene dinitrate | 200.3 | DSC | |
| 3-Nitro-5-guanidino-1,2,4-oxadiazole (NOG) | Nitro, Guanidino | 290 | Not Specified | [3] |
| 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole | Amino, Azo | Not Specified | DSC | [4] |
Table 2: Thermal Behavior of Other Substituted 1,2,4-Oxadiazoles
| Compound | Substituents | Melting Point (°C) | Decomposition Temp. (°C) | Analytical Method | Ref. |
| 3,5-Diphenyl-1,2,4-oxadiazole | Phenyl | Distillable at 296 | >300 | Not Specified | [5] |
Experimental Protocols
Accurate and reproducible thermal analysis is critical for understanding the decomposition of 1,2,4-oxadiazole derivatives. Below are detailed methodologies for the key experimental techniques cited in this guide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are cornerstone techniques for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
Typical Experimental Conditions:
-
Instrument: A simultaneous TGA/DSC analyzer is often employed.
-
Sample Preparation: 5-10 mg of the finely powdered sample is placed in an aluminum or platinum crucible. Platinum is used for experiments exceeding 660°C.
-
Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidative decomposition. For studying oxidative stability, synthetic air can be used.
-
Heating Rate: A constant heating rate, commonly between 5 and 20 °C/min, is applied. Slower heating rates (1-10 °C/min) can provide better resolution of thermal events.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature that is sufficiently high to ensure complete decomposition, often up to 600-900°C. An initial isothermal step (e.g., 10 minutes at 40°C) may be included to ensure thermal stability before heating.
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 2% or 5% mass loss is observed. The peak decomposition temperature is determined from the corresponding DTG (Derivative Thermogravimetry) curve. Enthalpies of melting and decomposition are calculated from the area of the respective peaks in the DSC curve.
Flash Vacuum Pyrolysis (FVP)
FVP is a powerful technique for studying the gas-phase thermal decomposition of molecules under unimolecular conditions, allowing for the isolation and characterization of reactive intermediates.
Typical Experimental Setup:
-
Apparatus: The setup consists of a precursor inlet, a pyrolysis tube (hot zone), and a cold trap for product collection, all under high vacuum (typically 10⁻² to 10⁻⁶ Torr).
-
Precursor Inlet: The solid or liquid 1,2,4-oxadiazole derivative is placed in a flask and gently heated to induce sublimation or evaporation into the pyrolysis tube.
-
Pyrolysis Tube (Hot Zone): This is typically a quartz tube heated to a high temperature (e.g., 600-800°C). The tube may be packed with an inert material like quartz wool or Raschig rings to increase the surface area for heat transfer.
-
Cold Trap: The products exiting the hot zone are rapidly condensed and collected on a cold surface, often a "cold finger" cooled with liquid nitrogen (-196°C). This rapid quenching prevents further reactions of the products.
-
Analysis: The collected products are then analyzed by various spectroscopic methods, such as NMR, IR, and mass spectrometry, to identify the decomposition fragments.
Decomposition Pathways of the 1,2,4-Oxadiazole Ring
The thermal decomposition of the 1,2,4-oxadiazole ring can proceed through several proposed pathways, largely dependent on the substituents and the reaction conditions. The primary products are often nitriles and isocyanates.[5]
Path A: Retro-1,3-Dipolar Cycloaddition
This pathway involves a retro-[3+2] cycloaddition, leading to the formation of a nitrile and a nitrile oxide intermediate. The nitrile oxide can then rearrange to an isocyanate.[5] This mechanism is supported by mass spectrometry studies and the trapping of nitrile oxide intermediates in some thermolysis experiments.[5]
Path B: Concerted Mechanism
This pathway proposes a one-step concerted process involving the cleavage of the O(1)-N(2) and C(3)-N(4) bonds with a simultaneous migration of the substituent at the C(5) position to the N(4) atom. This directly yields a nitrile and an isocyanate without the formation of a nitrile oxide intermediate.[5]
Path C: Acylnitrene Intermediate
A third proposed mechanism involves a two-step pathway where the 1,2,4-oxadiazole ring first fragments to a nitrile and an acylnitrene intermediate. The highly reactive acylnitrene then undergoes a Curtius-type rearrangement to form the corresponding isocyanate.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and characterization of energetic 3-nitro-1,2,4-oxadiazoles - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Substituted 1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole core, a five-membered heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Initially synthesized in 1884 by Tiemann and Krüger, its true potential as a valuable scaffold in drug discovery was not fully appreciated until much later.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of 3-substituted 1,2,4-oxadiazoles, a class of compounds that continues to fuel the development of novel therapeutics.
From Obscurity to Prominence: A Historical Perspective
The initial synthesis of the 1,2,4-oxadiazole ring by Tiemann and Krüger was a landmark in heterocyclic chemistry, though the profound implications for medicinal chemistry would remain latent for decades.[1][2] It was the recognition of the 1,2,4-oxadiazole moiety as a bioisosteric replacement for amide and ester groups that catapulted it into the forefront of drug design.[3][4] This crucial insight opened the door for chemists to address common liabilities associated with amide and ester-containing drug candidates, such as poor metabolic stability and undesirable pharmacokinetic profiles. The inherent stability of the 1,2,4-oxadiazole ring to enzymatic hydrolysis offered a robust solution to these challenges.[3]
Key Synthetic Strategies: From Classical to Contemporary
The construction of the 3-substituted 1,2,4-oxadiazole ring has been the subject of extensive research, leading to the development of a diverse array of synthetic methodologies. The classical and still widely employed methods primarily involve two key approaches: the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][5]
Classical Synthesis: The Amidoxime Route
The reaction of an amidoxime with an acylating agent, such as an acyl chloride, remains a cornerstone of 1,2,4-oxadiazole synthesis. This method, rooted in the early discoveries, provides a reliable pathway to a wide range of 3,5-disubstituted 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via the Amidoxime and Acyl Chloride Route
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the substituted amidoxime in pyridine and cool the solution to 0 °C in an ice bath.
-
Add the substituted acyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for a period of 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[2]
-
One-Pot Synthesis: A Streamlined Approach
More contemporary methods have focused on improving efficiency and simplifying procedures. One such advancement is the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Powdered Sodium Hydroxide (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a suspension of powdered sodium hydroxide in DMSO.
-
Add the substituted amidoxime and the substituted carboxylic acid ester to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.[2]
-
1,3-Dipolar Cycloaddition: An Alternative Pathway
The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile offers an alternative and powerful method for the synthesis of 1,2,4-oxadiazoles. This [3+2] cycloaddition approach provides a different regiochemical outcome compared to the amidoxime-based methods.[5]
Quantitative Data Summary
The choice of synthetic route can significantly impact the yield and efficiency of 1,2,4-oxadiazole formation. The following table summarizes typical yields for various methods.
| Synthetic Method | Typical Yields | Reference |
| Amidoxime and Acyl Chloride (Classical) | Moderate | [2] |
| One-Pot Synthesis (Amidoxime and Ester with Superbase) | Good to High | [2] |
| 1,3-Dipolar Cycloaddition (Nitrile Oxide and Nitrile) | Variable | [5] |
| Microwave-assisted Synthesis (Amidoxime and Carboxylic Acid/Ester) | Good to High | [6] |
| Solid-Phase Synthesis (Amidoxime and Carboxylic Acid) | Good | [7] |
The bioisosteric replacement of amides and esters with the 1,2,4-oxadiazole ring also leads to significant changes in physicochemical properties, which are critical for drug development.
| Property | Amide/Ester | 3-Substituted 1,2,4-Oxadiazole |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Generally resistant to hydrolysis |
| Lipophilicity (LogP) | Variable | Can be modulated by substituents |
| Hydrogen Bonding | Carbonyl oxygen acts as an acceptor | Ring nitrogens can act as H-bond acceptors |
| Solubility | Variable | Dependent on substituents and crystal packing |
Signaling Pathways and Experimental Workflows
The versatility of the 3-substituted 1,2,4-oxadiazole scaffold is evident in its ability to modulate a variety of biological targets and signaling pathways. For instance, derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4), a target for neurological disorders.[8] Others have been shown to activate the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway, which is involved in cellular protection against oxidative stress.
Below are diagrams illustrating a general experimental workflow for the discovery of 1,2,4-oxadiazole-based enzyme inhibitors and the mGluR4 signaling pathway.
Conclusion
The journey of the 3-substituted 1,2,4-oxadiazole scaffold from a chemical curiosity to a mainstay in medicinal chemistry is a testament to the power of bioisosteric replacement and the continuous innovation in synthetic methodology. Its inherent stability and versatile synthetic accessibility have solidified its importance in the development of new therapeutic agents. As researchers continue to explore the vast chemical space around this privileged core, the discovery of novel and potent drug candidates is certain to continue, addressing unmet medical needs across a spectrum of diseases.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of a robust and efficient one-pot synthesis protocol for 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds are recognized as important pharmacophores and bioisosteres for amide and ester functionalities, contributing to improved pharmacokinetic profiles of drug candidates.[1][2] This document outlines a base-mediated, one-pot procedure, presenting quantitative data, a detailed experimental protocol, and a visual representation of the synthetic workflow.
Comparative Summary of One-Pot Synthesis Protocols
Several one-pot methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have been developed, each with distinct advantages. The following table summarizes key quantitative data from various reported protocols, allowing for easy comparison of reaction conditions and outcomes.
| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Base-Mediated Aldehyde-Nitrile Coupling | Nitriles, Aldehydes, Hydroxylamine hydrochloride | Base (e.g., K₂CO₃) | DMSO | 100 | 12 | Up to 85 | [3] |
| Potassium Fluoride Catalyzed, Solvent-Free | Nitriles, Hydroxylamine hydrochloride | Potassium Fluoride (KF) | Solvent-free | 100 | 12 | Up to 95 | [4][5] |
| Graphene Oxide Catalyzed | Amidoximes, Aldehydes | Graphene Oxide (GO) | Ethanol-Water | Reflux | 8 | Up to 92 | [1] |
| Microwave-Assisted, Solvent-Free | Amidoximes, Acyl chlorides | Magnesia (MgO) | Solvent-free | Microwave Irradiation | 0.25 | High | [6][7] |
| Microwave-Assisted, Three-Component | Nitriles, Hydroxylamine, Meldrum's acid | None | Solvent-free | Microwave Irradiation | - | Good to excellent | [8] |
| Room Temperature, Superbase Medium | Amidoximes, Carboxylic acid esters | NaOH/DMSO | DMSO | Room Temp. | 4-24 | 11-90 | [9] |
| Room Temperature, Ethyl Chloroformate Activation | Cinnamic acids, Amidoximes | KOH / Ethyl chloroformate | Dimethylacetamide (DMA) | Room Temp. | - | Comparable to other methods | [2] |
Experimental Protocol: Base-Mediated One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine Hydrochloride
This protocol details a straightforward and efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The method involves the sequential reaction of a nitrile, an aldehyde, and hydroxylamine hydrochloride in the presence of a base, where the aldehyde serves as both a reactant and an oxidant.[3]
Materials
-
Aromatic or Aliphatic Nitrile (e.g., Benzonitrile)
-
Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 5 mL) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Aldehyde Addition: Add the aldehyde (2.5 mmol) to the reaction mixture.
-
Reaction Heating: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 12 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Shake vigorously and allow the layers to separate.
-
Organic Layer Separation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. One-pot synthesis of 1,2,4-oxadiazoles mediated by microwave irradiation under solvent-free condition (2003) | Babak Kaboudin | 42 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The application of microwave irradiation significantly accelerates the reaction, leading to higher yields and purity in shorter timeframes compared to conventional heating methods.[1] Detailed protocols for the preparation of the key intermediate, 3-bromobenzamidoxime, and its subsequent cyclization are presented.
Introduction
1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The this compound scaffold is of particular interest as the bromo-substituent provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of such heterocyclic systems.[1]
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 3-bromobenzonitrile to 3-bromobenzamidoxime. The subsequent and final step is the microwave-assisted cyclization of the amidoxime with a suitable one-carbon source, such as triethyl orthoformate, to yield the desired 1,2,4-oxadiazole.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzamidoxime
This protocol outlines the synthesis of the key intermediate, 3-bromobenzamidoxime, from 3-bromobenzonitrile.
Materials:
-
3-Bromobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 3-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 3-bromobenzamidoxime.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol details the final, microwave-assisted cyclization step.
Materials:
-
3-Bromobenzamidoxime
-
Triethyl orthoformate
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Magnetic stir bar
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Place 3-bromobenzamidoxime (1.0 eq) and a magnetic stir bar in a 10 mL microwave synthesis vial.
-
Add triethyl orthoformate (5.0 eq) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 20 minutes with stirring. The microwave power will be modulated to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoformate.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-Bromobenzamidoxime |
| Reagent | Triethyl orthoformate |
| Solvent | None (neat) |
| Microwave Power | 100-300 W (variable) |
| Temperature | 120 °C |
| Reaction Time | 20 minutes |
| Typical Yield | 85-95% |
| Purification Method | Silica Gel Column Chromatography |
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Microwave synthesis should be conducted in specialized equipment designed for chemical reactions under pressure and temperature.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach is well-suited for the generation of this key intermediate for applications in drug discovery and medicinal chemistry research, offering significant advantages over traditional synthetic methods.
References
Application Notes and Protocols: 3-(3-Bromophenyl)-1,2,4-oxadiazole as a Scaffold for SARS-CoV-2 Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro) is a crucial enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication and transcription.[1][2][3] This central role makes Mpro a prime target for the development of antiviral therapeutics.[3][4][5] The discovery of novel, non-covalent, and non-peptidic inhibitors is of significant interest to overcome the limitations of current treatments.[1] This document details the application of the 3-phenyl-1,2,4-oxadiazole scaffold, with a focus on the potential of 3-(3-Bromophenyl)-1,2,4-oxadiazole derivatives, as a promising foundation for the design of potent SARS-CoV-2 Mpro inhibitors.
Recent studies have identified derivatives of 3-phenyl-1,2,4-oxadiazole as a new class of SARS-CoV-2 Mpro inhibitors.[1][2][6] Through structure-activity relationship (SAR) studies, compounds with significant inhibitory activity have been discovered, highlighting the potential of this chemical scaffold for further optimization and development.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative compounds based on the oxadiazole scaffold against SARS-CoV-2 Mpro. This data provides a baseline for understanding the potential of this class of inhibitors and for guiding further structural modifications, such as the inclusion of a 3-bromophenyl moiety.
| Compound ID | Scaffold | Mpro IC50 (μM) | Notes |
| 16d | 3-phenyl-1,2,4-oxadiazole derivative | 5.27 ± 0.26 | Most potent compound from a series of 3-phenyl-1,2,4-oxadiazole derivatives.[1][2] |
| Hit-01 | N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | 46 | Initial hit compound identified from a chemical library screening.[1] |
Experimental Protocols
Synthesis of 3-Phenyl-1,2,4-oxadiazole Derivatives
This protocol describes a general synthetic route for preparing 3-phenyl-1,2,4-oxadiazole derivatives, which can be adapted for the synthesis of this compound analogues. The synthesis involves the cyclization of an N-hydroxyimidamide intermediate.[1][7]
Materials:
-
Substituted benzonitrile (e.g., 3-Bromobenzonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl) in 1,4-dioxane (4 M)
-
(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of N-hydroxy-benzimidamide (Intermediate A):
-
To a solution of the substituted benzonitrile in ethanol, add hydroxylamine hydrochloride and potassium carbonate.
-
Reflux the mixture for 6 hours.
-
After cooling, filter the mixture and concentrate the filtrate to obtain the crude N-hydroxy-benzimidamide intermediate.
-
-
Coupling and Cyclization to form the 1,2,4-oxadiazole ring:
-
To a solution of the desired carboxylic acid in DMF, add EDCI, HOBT, and DIEA.
-
Stir the mixture at room temperature, then add the N-hydroxy-benzimidamide intermediate (Intermediate A).
-
Continue stirring at room temperature for 6 hours.
-
Extract the product with an appropriate organic solvent, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography to yield the acylated intermediate.
-
Dissolve the acylated intermediate in toluene and heat to reflux overnight to effect cyclization to the 3-phenyl-1,2,4-oxadiazole derivative.
-
-
Further Modifications (Example):
-
The synthesized oxadiazole core can be further modified. For example, a Boc-protected amine can be deprotected using 4 M HCl in 1,4-dioxane.
-
The resulting amine can then be coupled with another carboxylic acid using HATU and DIEA in DCM to generate the final target compounds.
-
Caption: General synthesis workflow for 3-phenyl-1,2,4-oxadiazole derivatives.
SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based in vitro assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro. The assay measures the cleavage of a specific peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in an increase in fluorescence.[1][8]
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., GC376)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM with 3-fold serial dilutions.
-
Dispense 1 µL of the diluted compounds, positive control, or DMSO (for negative and no-enzyme controls) into the wells of a 384-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of recombinant Mpro in assay buffer (e.g., to a final concentration of 20 nM).
-
Add 25 µL of the Mpro solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of the FRET substrate in assay buffer (e.g., to a final concentration of 20 µM).
-
Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction velocities to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the FRET-based Mpro inhibition assay.
Mechanism of Action
The SARS-CoV-2 Mpro is a cysteine protease with a catalytic dyad composed of Cys145 and His41.[3] It functions as a homodimer, and its activity is essential for viral replication.[3] Inhibitors based on the 3-phenyl-1,2,4-oxadiazole scaffold are being investigated as non-covalent inhibitors. These small molecules are designed to bind to the active site of the enzyme, preventing the natural substrate from binding and thereby inhibiting its proteolytic activity. This disruption of polyprotein processing ultimately halts the viral replication cycle.
Caption: Inhibition of SARS-CoV-2 replication by Mpro inhibitors.
Conclusion
The 3-phenyl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel SARS-CoV-2 Mpro inhibitors. The identified lead compounds demonstrate that this chemical class can effectively inhibit the enzyme in the low micromolar range. Further optimization of this scaffold, including the exploration of various substitutions on the phenyl ring, such as the 3-bromo substitution, is warranted to improve potency and pharmacokinetic properties. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new analogues in the pursuit of effective antiviral therapies for COVID-19.
References
- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aryl-1,2,4-oxadiazole Derivatives Active Against Human Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Screening of 3-(3-Bromophenyl)-1,2,4-oxadiazole Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of the novel compound 3-(3-Bromophenyl)-1,2,4-oxadiazole for its potential anticancer activity. The methodologies described are based on established techniques for evaluating cytotoxic and mechanistic properties of heterocyclic compounds in cancer cell lines. While specific data for this compound is under investigation, the following sections present illustrative data and potential mechanisms based on the known activities of related 1,2,4-oxadiazole derivatives.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit various enzymes crucial for cancer cell proliferation.[2][3][4] The subject of this protocol, this compound, is a synthetic compound designed to explore the impact of the bromophenyl substituent on the anticancer efficacy of the 1,2,4-oxadiazole core. This document outlines the necessary experimental procedures to characterize its in vitro anticancer profile.
Data Presentation: Illustrative Cytotoxicity Profile
The primary assessment of an anticancer compound is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table provides a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines, as would be determined by the MTT assay described in the protocols section.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound | Hypothetical IC50 (µM) for Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 | 1.8 |
| A549 | Lung Carcinoma | 15.1 | 2.5 |
| HCT116 | Colon Carcinoma | 9.8 | 1.5 |
| DU-145 | Prostate Carcinoma | 11.2 | 2.1 |
Note: The data presented in this table is for illustrative purposes only and serves as a template for presenting experimental findings. Actual IC50 values must be determined experimentally.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, DU-145)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound dilution) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration using non-linear regression analysis.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizations
Experimental Workflow
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Application Notes and Protocols for N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a synthetic compound with a chemical structure suggesting potential activity as a modulator of sirtuins. Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including metabolism, stress resistance, and aging.[1] Due to their involvement in numerous physiological and pathological states, sirtuins, particularly SIRT1, are attractive targets for drug discovery.
This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to screen for the inhibitory or activating effects of N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide on sirtuin activity, with a primary focus on SIRT1. FRET assays offer a sensitive and high-throughput method for measuring enzyme activity by detecting the cleavage of a peptide substrate labeled with a fluorophore and a quencher.[1][2]
Principle of the Sirtuin FRET Assay
The assay is based on the deacetylation of a synthetic peptide substrate by a sirtuin enzyme. The peptide is flanked by a fluorophore and a quencher molecule. In the intact, acetylated peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon deacetylation by the sirtuin, a developer solution containing a protease can cleave the peptide, leading to the separation of the fluorophore and the quencher. This separation results in an increase in fluorescence intensity, which is directly proportional to the sirtuin's enzymatic activity. Test compounds that inhibit the sirtuin will prevent deacetylation, thus keeping the fluorescence signal low. Conversely, activators will enhance the signal.
Data Presentation
Table 1: Inhibitory Activity of Structurally Related Compounds on Sirtuins
While specific quantitative data for N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is not publicly available, the following table presents the inhibitory activity of structurally similar compounds containing a phenyl-1,2,4-oxadiazole and a trifluoromethylphenyl moiety. This data provides a potential reference for the expected activity of the test compound.
| Compound | Target Sirtuin | IC50 (µM) |
| 3-[[3-(4-tert-butylphenyl)1,2,4-oxadiazole-5-carbonyl]amino]-1-[3-(trifluoromethyl)phenyl]thiourea | SIRT1 | 192 |
| 3-[[3-(4-tert-butylphenyl)1,2,4-oxadiazole-5-carbonyl]amino]-1-[3-(trifluoromethyl)phenyl]thiourea | SIRT2 | 57 |
| Analog of the above compound | SIRT1 | 13 |
Data sourced from a study on oxadiazole-carbonylaminothioureas as SIRT1 and SIRT2 inhibitors.[2]
Table 2: IC50 Values of Control Sirtuin Inhibitors
The following table provides IC50 values for commonly used sirtuin inhibitors that can serve as positive controls in the FRET assay.
| Inhibitor | Target Sirtuin | IC50 (µM) |
| Nicotinamide | SIRT1 | 50 - 180 |
| Nicotinamide | SIRT4 | ~200 |
| Suramin | SIRT1 | 0.297 |
| Suramin | SIRT2 | 1.15 |
| Suramin | SIRT4 | ~40 |
| Suramin | SIRT5 | 22 |
IC50 values can vary depending on assay conditions. Data compiled from multiple sources.[3]
Experimental Protocols
Materials and Reagents
-
Recombinant human SIRT1 enzyme
-
SIRT1 FRET-based peptide substrate (e.g., a p53-derived peptide with an acetylated lysine, a fluorophore, and a quencher)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
Test Compound: N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, dissolved in DMSO
-
Positive Control Inhibitor: Nicotinamide or Suramin, dissolved in an appropriate solvent
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 340-360 nm / 440-465 nm or Ex/Em = 490 nm / 520 nm, depending on the fluorophore used)
-
Multichannel pipettes
-
UltraPure Water
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.
-
Prepare working solutions of the positive control inhibitor (e.g., Nicotinamide) in a similar manner.
-
Prepare working solutions of recombinant SIRT1 enzyme, NAD+, and the FRET peptide substrate in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, but typically, the enzyme is in the nanomolar range and the substrate in the micromolar range.
-
-
Assay Setup:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme Control): Assay buffer, substrate, NAD+, and developer.
-
Positive Control (100% Activity): Assay buffer, SIRT1 enzyme, substrate, NAD+, developer, and DMSO (vehicle control).
-
Inhibitor Control: Assay buffer, SIRT1 enzyme, substrate, NAD+, developer, and a known inhibitor (e.g., Nicotinamide).
-
Test Compound Wells: Assay buffer, SIRT1 enzyme, substrate, NAD+, developer, and serial dilutions of N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide.
-
-
Add the components to the wells of the black microplate in the following order:
-
Assay Buffer
-
SIRT1 Enzyme (except in Blank wells)
-
Test Compound/Inhibitor/Vehicle (DMSO)
-
-
Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the compound to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of the FRET peptide substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development and Fluorescence Measurement:
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair used in the substrate.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
SIRT1 Signaling Pathway
Caption: Simplified SIRT1 signaling pathway and potential point of intervention.
Experimental Workflow for Sirtuin FRET Assay
References
Application of 3-(3-Bromophenyl)-1,2,4-oxadiazole in Antimicrobial Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global public health. This has necessitated an urgent search for novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,2,4-oxadiazole isomer, in particular, serves as a valuable pharmacophore in the design of new therapeutic agents.
This document focuses on the application of 3-(3-bromophenyl)-1,2,4-oxadiazole and its derivatives in antimicrobial research. The presence of a bromophenyl group on the 1,2,4-oxadiazole ring is of particular interest, as halogen substituents can modulate the lipophilicity, metabolic stability, and target-binding affinity of a molecule, potentially enhancing its antimicrobial potency. While comprehensive studies on the specific compound this compound are emerging, research on related bromophenyl-substituted diaryl-1,2,4-oxadiazoles provides valuable insights into the antimicrobial potential of this structural class.
These notes provide an overview of the antimicrobial activity of representative compounds, detailed experimental protocols for antimicrobial screening, and visualizations of the experimental workflow to guide researchers in this field.
Data Presentation: Antimicrobial Activity of Substituted 1,2,4-Oxadiazole Derivatives
The following tables summarize the antimicrobial activity of various 3,5-diaryl-1,2,4-oxadiazole derivatives, including those with bromophenyl substitutions, against a panel of pathogenic bacteria. This data is extracted from studies focused on the synthesis and antibacterial evaluation of this class of compounds.
Table 1: Antibacterial Screening of 3,5-Diaryl-1,2,4-oxadiazole Derivatives using Agar Diffusion Method [1]
| Compound ID | Structure (R1 at position 3, R2 at position 5) | Test Concentration (µM) | Inhibition Zone Diameter (mm) vs. E. coli | Inhibition Zone Diameter (mm) vs. P. mirabilis | Inhibition Zone Diameter (mm) vs. E. faecalis |
| 20 | R1=Phenyl, R2=Phenyl | 100 | 10 | 10 | 11 |
| 21 | R1=Phenyl, R2=4-Methylphenyl | 100 | 10 | 10 | 11 |
| 22 | R1=Phenyl, R2=4-Methoxyphenyl | 100 | 10 | 10 | 11 |
| 23 | R1=Phenyl, R2=4-Chlorophenyl | 100 | 10 | 10 | 11 |
| 24 | R1=Phenyl, R2=3-Bromophenyl | 100 | 10 | 10 | 11 |
| 25 | R1=4-Chlorophenyl, R2=3-Bromophenyl | 100 | 10 | 10 | 11 |
| 26 | R1=Phenyl, R2=2-Nitrophenyl | 100 | 14 | 14 | 13 |
| 27 | R1=Phenyl, R2=3-Nitrophenyl | 100 | 13 | 13 | 12 |
| 28 | R1=Phenyl, R2=4-Nitrophenyl | 100 | 13 | 13 | 12 |
Note: Staphylococcus aureus and Pseudomonas aeruginosa were resistant to all tested compounds in this study.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of Active 3,5-Diaryl-1,2,4-oxadiazole Derivatives [1]
| Compound ID | Structure (R1 at position 3, R2 at position 5) | MIC (µM) vs. E. coli | MIC (µM) vs. P. mirabilis | MIC (µM) vs. E. faecalis |
| 26 | R1=Phenyl, R2=2-Nitrophenyl | 60 | 60 | 120 |
| 27 | R1=Phenyl, R2=3-Nitrophenyl | 120 | 120 | 250 |
| 28 | R1=Phenyl, R2=4-Nitrophenyl | 120 | 120 | 250 |
Note: The nitrated derivatives demonstrated the most significant antibacterial activity.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the antimicrobial evaluation of 3,5-diaryl-1,2,4-oxadiazole derivatives are provided below.
Protocol 1: Agar Well Diffusion Method for Antibacterial Screening
This method is used for the initial qualitative assessment of the antibacterial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Proteus mirabilis, Staphylococcus aureus)
-
Sterile saline solution (0.9% NaCl)
-
McFarland standard No. 0.5
-
Test compound solutions (e.g., 100 µM in 20% DMSO/water)
-
Positive control (e.g., standard antibiotic solution)
-
Negative control (e.g., 20% DMSO/water)
-
Sterile cork borer (e.g., 6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Evenly spread 100 µL of the adjusted bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antibacterial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures
-
Sterile saline solution (0.9% NaCl)
-
McFarland standard No. 0.5
-
Test compound solutions of known concentration
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Growth control (broth with inoculum, no compound)
-
Resazurin solution (optional, as a growth indicator)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the growth control wells.
-
The final volume in each well will be 100 µL.
-
Include a negative control (100 µL of sterile MHB) and a growth control (50 µL of MHB + 50 µL of inoculum).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth).
-
Alternatively, add a growth indicator like resazurin and read the fluorescence or color change to determine the MIC.
Visualizations
Diagram 1: Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the screening and evaluation of antimicrobial activity.
Diagram 2: Logical Relationship in Structure-Activity Relationship (SAR) Analysis
Caption: Logical flow of structure-activity relationship (SAR) analysis.
References
Application Notes and Protocols: Synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is recognized as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1] The primary synthetic route described herein involves the condensation of a substituted amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.
General Synthetic Scheme
The synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazoles is typically achieved through a two-step process. The first step involves the O-acylation of 3-bromobenzamidoxime with a suitable carboxylic acid or its activated form (e.g., acyl chloride, anhydride) to form an O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclodehydration to yield the desired 1,2,4-oxadiazole. Modern protocols often combine these steps into a one-pot procedure.[1][2]
Caption: General reaction pathway for the synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazoles.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the starting amidoxime and a representative this compound derivative.
Protocol 1: Synthesis of 3-Bromobenzamidoxime
This protocol outlines the synthesis of the key starting material, 3-bromobenzamidoxime, from 3-bromobenzonitrile.
Materials:
-
3-Bromobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromobenzamidoxime.
Protocol 2: One-Pot Synthesis of 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
This protocol describes a one-pot synthesis from 3-bromobenzamidoxime and acetic anhydride in a superbase medium, which is a common and efficient method.[2]
Materials:
-
3-Bromobenzamidoxime
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH), powdered
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a suspension of powdered sodium hydroxide (2.0 equivalents) in DMSO, add 3-bromobenzamidoxime (1.0 equivalent).
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3-aryl-1,2,4-oxadiazoles using various coupling methods. Yields can vary significantly depending on the specific substrates and reaction conditions.
| Entry | Carboxylic Acid Derivative | Coupling/Cyclization Conditions | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acyl Chloride | Pyridine, reflux | Pyridine | 6-12 | 60-85 |
| 2 | Carboxylic Acid | EDC, HOBt, then heat | DMF | 24 | 55-75 |
| 3 | Carboxylic Acid Ester | NaOH (powdered) | DMSO | 4-24 | 40-90[2] |
| 4 | Carboxylic Acid | CDI, then heat | THF | 12-18 | 65-80 |
| 5 | Acyl Chloride | K2CO3, Microwave | Dichloromethane | 0.2-0.5 | 70-92[3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound derivatives.
Caption: Detailed workflow for the synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazoles.
References
Application Notes and Protocols: Propylphosphonic Anhydride (T3P®) in 1,2,4-Oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, thereby enhancing the pharmacokinetic profiles of drug candidates. Propylphosphonic anhydride (T3P®) has emerged as a highly effective reagent for the synthesis of these important heterocyles. T3P® serves as a mild and efficient coupling and cyclodehydrating agent, facilitating the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. This approach is distinguished by its operational simplicity, broad functional group tolerance, high yields, and straightforward work-up, as the byproducts are water-soluble.[1] These attributes make the T3P®-mediated synthesis a valuable tool in drug discovery and development.
Advantages of T3P® in 1,2,4-Oxadiazole Synthesis
-
Mild Reaction Conditions: Avoids the use of harsh reagents, preserving sensitive functional groups.
-
High Yields: Consistently provides good to excellent yields of the desired 1,2,4-oxadiazole products.
-
One-Pot Procedure: Simplifies the synthetic process by eliminating the need to isolate intermediates.
-
Easy Work-up: The primary byproduct, propylphosphonic acid, is readily removed by aqueous extraction.
-
Low Toxicity: T3P® is considered a green reagent with a favorable safety profile.
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the carboxylic acid and amidoxime starting materials.
Reaction Scheme and Mechanism
The T3P®-mediated synthesis of 1,2,4-oxadiazoles proceeds through a two-step sequence in a single pot. Initially, T3P® activates the carboxylic acid to form a mixed phosphonic-carboxylic anhydride intermediate. This highly reactive species is then acylated by the amidoxime to generate an O-acyl amidoxime. Subsequent intramolecular cyclodehydration, also promoted by T3P®, affords the final 1,2,4-oxadiazole product.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2] This structural motif is present in several approved drugs and numerous drug candidates, highlighting its importance as a pharmacophore in the development of novel therapeutics.[3] 1,2,4-oxadiazole derivatives have shown promise as anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective agents.[1][4]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large libraries of compounds for high-throughput screening. The application of SPOS to the synthesis of 1,2,4-oxadiazoles allows for streamlined purification and the potential for automation, making it an attractive strategy for drug discovery programs.[5] These application notes provide detailed protocols for the solid-phase synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives, along with data presentation and visualizations to aid researchers in this field.
General Synthetic Strategy
The most common and robust method for the synthesis of 1,2,4-oxadiazoles, both in solution and on solid support, involves a two-step process:
-
O-acylation of an amidoxime: An amidoxime is reacted with an activated carboxylic acid derivative (such as an acid chloride or an in-situ activated carboxylic acid) to form an O-acyl amidoxime intermediate.[6]
-
Cyclodehydration: The O-acyl amidoxime intermediate undergoes intramolecular cyclization with the elimination of water to form the 1,2,4-oxadiazole ring.[3]
This general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocols: Solid-Phase Synthesis
The following protocols outline the key steps for the solid-phase synthesis of 1,2,4-oxadiazole derivatives. The process typically begins with the immobilization of a suitable building block onto a solid support, followed by the core synthetic steps and final cleavage from the resin.
Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole Library using Argopore MB-CHO Resin
This protocol is adapted from a method utilizing a resin-bound aldehyde as the starting point.[5]
1. Resin Preparation: Reductive Amination
-
Objective: To attach the first building block (an amine) to the resin.
-
Procedure:
-
Swell Argopore MB-CHO resin in a suitable solvent (e.g., 1:1 DCM/DMF).
-
Add a solution of the desired primary amine (3-5 equivalents) and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 3-5 equivalents) in the same solvent.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.
-
2. Acylation of the Resin-Bound Amine
-
Objective: To introduce the second building block, which contains a nitrile functionality.
-
Procedure:
-
Swell the amine-functionalized resin in a suitable solvent (e.g., DCM).
-
Add a solution of an acylating agent bearing a nitrile group (e.g., 4-cyanobenzoyl chloride, 3-5 equivalents) and a base (e.g., diisopropylethylamine, DIPEA, 5-10 equivalents).
-
Agitate the mixture at room temperature for 4-12 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.
-
3. Formation of the Amidoxime
-
Objective: To convert the resin-bound nitrile to an amidoxime.
-
Procedure:
-
Swell the nitrile-functionalized resin in a solvent mixture (e.g., ethanol/pyridine).
-
Add a solution of hydroxylamine hydrochloride (10-20 equivalents) and a base (e.g., triethylamine or DIPEA, 10-20 equivalents).
-
Heat the mixture at 60-80°C for 12-24 hours.
-
Wash the resin sequentially with water, DMF, DCM, and methanol, and dry under vacuum.
-
4. O-Acylation of the Resin-Bound Amidoxime
-
Objective: To introduce the third building block (a carboxylic acid).
-
Procedure:
-
Swell the amidoxime-functionalized resin in a suitable solvent (e.g., DMF).
-
Add the desired carboxylic acid (5-10 equivalents) and a coupling agent (e.g., HATU, HBTU, or DIC/HOBt, 5-10 equivalents) and a base (e.g., DIPEA, 10-20 equivalents).
-
Agitate the mixture at room temperature for 4-12 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.
-
5. Cyclodehydration and Cleavage
-
Objective: To form the 1,2,4-oxadiazole ring and cleave the product from the resin.
-
Procedure:
-
Treat the resin with a solution of tetra-N-butylammonium fluoride (TBAF) in THF (1M solution, 5-10 equivalents) at room temperature for 2-6 hours.[5]
-
Alternatively, for acid-labile linkers, use a cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/water) for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC or column chromatography.
-
Visual Workflow for Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of 1,2,4-oxadiazoles.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the synthesis of 1,2,4-oxadiazoles, including solid-phase and solution-phase methods for comparison.
| Starting Materials | Coupling/Cyclization Reagent(s) | Solvent(s) | Conditions | Yield (%) | Reference(s) |
| Resin-bound amidoxime, various acid chlorides | TBAF | THF | Room temperature | Good | [5] |
| Amidoximes, carboxylic acid esters | NaOH/DMSO | DMSO | Room temperature, 4-24 h | 11-90 | [7] |
| Amidoximes, carboxylic acids | Vilsmeier reagent, Et₃N | CH₂Cl₂ | Room temperature, 3 h | 61-93 | [6] |
| Benzamidoxime, 3-aryl-acryloyl chlorides | K₂CO₃, Silica gel | Dichloromethane | Microwave (75W, 100-105°C), 5-45 min | High | [8] |
| DNA-conjugated aryl nitriles, various carboxylic acids | HATU, then heat | pH 9.5 borate buffer | 90°C, 2 h | 51-92 | [9] |
| Amidoximes, nitriles | PTSA-ZnCl₂ | Toluene | Reflux | Good | [10] |
Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a versatile building block in drug design. Its utility stems from its ability to act as a bioisosteric replacement for amide and ester functionalities, which can improve pharmacokinetic properties such as metabolic stability.[3]
Examples of Biological Activities of 1,2,4-Oxadiazole Derivatives:
-
Anticancer: Derivatives have been identified as inducers of apoptosis.[1]
-
Neurodegenerative Diseases: They have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) for the potential treatment of Alzheimer's disease.[4]
-
Anti-parasitic: Certain derivatives have shown activity against Trypanosoma cruzi and Leishmania amazonensis.[8]
-
Receptor Modulation: They are found in compounds targeting S1P1 receptors and metabotropic glutamate subtype 5 (mGlu5) receptors.[5]
Signaling Pathway Example: S1P1 Receptor Agonism
Several 1,2,4-oxadiazole-containing compounds are potent agonists of the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, preventing lymphocytes from exiting lymph nodes and thereby producing a peripheral lymphopenia. This mechanism is therapeutically relevant for autoimmune diseases.
Caption: Simplified pathway of S1P1 receptor agonism by a 1,2,4-oxadiazole derivative.
Conclusion
The solid-phase synthesis of 1,2,4-oxadiazole derivatives is a well-established and powerful tool for the generation of compound libraries for drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to implement this chemistry in their own laboratories. The versatility of the 1,2,4-oxadiazole scaffold, coupled with the efficiency of solid-phase synthesis, ensures its continued importance in the search for new therapeutic agents.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Boulton-Katritzky Rearrangement in 1,2,4-Oxadiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Boulton-Katritzky rearrangement in the context of 1,2,4-oxadiazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2,4-oxadiazoles, particularly when the Boulton-Katritzky rearrangement is a potential side reaction or the desired transformation.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with significant amounts of starting materials remaining.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent like HATU in combination with a non-nucleophilic base such as DIPEA.[1] |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step. For thermally promoted cyclization, ensure adequate heating (refluxing in a high-boiling solvent like toluene or xylene may be necessary). For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF are effective. Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH₂) groups on the starting materials can interfere with the reaction. Protect these functional groups before proceeding with the synthesis. |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating. Minimize reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions.[1] |
Issue 2: Formation of an Unexpected Isomer or Heterocyclic System
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or a different heterocyclic ring system instead of the desired 1,2,4-oxadiazole.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement. The presence of acid or moisture can also trigger this process.[1] To prevent this, use neutral, anhydrous conditions for the workup and purification, and store the final compound in a dry environment. If the rearrangement is desired, the reaction can be heated in a suitable solvent like DMF, or conducted in the presence of an acid. |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles. If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the Boulton-Katritzky rearrangement and when is it likely to occur?
A1: The Boulton-Katritzky rearrangement is a thermally-induced or acid/base-catalyzed reaction that involves the intramolecular rearrangement of a five-membered heterocyclic ring to another. In the context of 1,2,4-oxadiazoles, it is particularly common for 3,5-disubstituted derivatives that possess a side chain with a nucleophilic atom.[1] The rearrangement can be an undesired side reaction when synthesizing 1,2,4-oxadiazoles, or it can be a deliberate step to synthesize other heterocyclic systems.[2]
Q2: My reaction is complete, but I am observing a complex mixture of products during purification. What could be the issue?
A2: A complex product mixture can arise from several factors. If the Boulton-Katritzky rearrangement is occurring as an unwanted side reaction, you may be seeing a mixture of your target 1,2,4-oxadiazole and the rearranged product. Additionally, incomplete reactions or the decomposition of starting materials or products under the reaction conditions can contribute to the complexity. Analyze your crude product mixture by LC-MS and NMR to identify the major components and compare their spectral data with known 1,2,4-oxadiazoles and potential rearrangement products.
Q3: I am trying to perform a Boulton-Katritzky rearrangement on my 1,2,4-oxadiazole, but the reaction is not proceeding. What can I do?
A3: The Boulton-Katritzky rearrangement is often promoted by heat. If the reaction is not proceeding at a lower temperature, you may need to increase the temperature or switch to a higher-boiling solvent like DMF or xylene. The presence of an acid or a base can also catalyze the rearrangement.[2][3] You can try adding a catalytic amount of a protic acid (e.g., HCl) or a base to facilitate the reaction.
Q4: My NMR spectrum shows unexpected signals. How can I determine if the Boulton-Katritzky rearrangement has occurred?
A4: The chemical shifts of the protons and carbons in the heterocyclic ring will be different between a 1,2,4-oxadiazole and its Boulton-Katritzky rearrangement product. For example, the 13C NMR chemical shifts for the ring carbons of 3-aryl-5-methyl-1,2,4-oxadiazoles are distinct from those of the rearranged product.[4] A detailed 2D NMR analysis (HSQC, HMBC) can help in elucidating the structure of the unexpected product. If you suspect a rearrangement, comparing your spectral data with literature values for potential rearrangement products is crucial.
Data Presentation
Table 1: Comparison of Synthetic Routes for 1,2,4-Oxadiazoles
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis and isolation of amidoximes, multi-step process.[5] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HATU, EDC) | 3-24 h | Room Temp. to 120 °C | 50-90% | One-pot procedure, good for library synthesis. | Can require optimization of coupling agent and conditions.[6] |
| Microwave-Assisted Synthesis | Amidoxime, Acyl Chloride, Silica Gel | 10-30 min | Optimized Microwave Power | 50-80% | Extremely short reaction times, high efficiency. | Requires specialized microwave reactor.[7] |
| Superbase-Mediated Synthesis | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO | 4-24 h | Room Temperature | 11-90% | One-pot, room temperature reaction. | Can have long reaction times and variable yields.[6] |
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Acylation of Amidoximes (Avoiding Rearrangement)
This protocol is adapted from a general and widely used method for synthesizing 1,2,4-oxadiazoles.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine or Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted amidoxime in anhydrous pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-acyl amidoxime.
-
The crude O-acyl amidoxime can then be cyclized by heating in a high-boiling solvent (e.g., toluene, xylene) or by treatment with a base (e.g., TBAF in THF) at room temperature.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: Deliberate Boulton-Katritzky Rearrangement of a 1,2,4-Oxadiazole
This protocol is based on a procedure for the synthesis of spiropyrazoline benzoates via a Boulton-Katritzky rearrangement.[2]
Materials:
-
5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazole
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazole in DMF.
-
Add two equivalents of water dropwise to the solution.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the progress of the rearrangement by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
The resulting rearranged product can be purified by crystallization or column chromatography.
Mandatory Visualization
Caption: Generalized mechanism of the Boulton-Katritzky rearrangement.
Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting decision tree for 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cyclodehydration conditions for 1,2,4-oxadiazole formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimization of cyclodehydration conditions for 1,2,4-oxadiazole formation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions to optimize the synthesis of 1,2,4-oxadiazoles.
| Issue | Symptom | Probable Cause | Recommended Solution |
| 1. Low or No Yield | Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining. | Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the rate-limiting step and can be challenging.[1] | For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1][2] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1][3] |
| Incomplete Acylation of Amidoxime: The initial formation of the O-acyl amidoxime intermediate is incomplete. | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent such as HATU in combination with a non-nucleophilic base like DIPEA.[1] Other effective coupling agents include EDC and CDI.[4][5] | ||
| Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[3] | Protect sensitive functional groups before carrying out the acylation and cyclodehydration steps. | ||
| 2. Formation of Side Products | NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system. | Boulton-Katritzky Rearrangement (BKR): 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal rearrangement to form other heterocycles.[1][4] The presence of acid or moisture can facilitate this process.[1] | To minimize this rearrangement, use neutral, anhydrous conditions for the reaction, workup, and purification. Store the final compound in a dry environment.[1] Employing milder reaction conditions, such as room temperature synthesis with TBAF, can also prevent unwanted rearrangements.[2] |
| Analytical data indicates the presence of starting materials (amidoxime and carboxylic acid/ester). | Cleavage of the O-Acyl Amidoxime: This is a common side reaction, especially in aqueous or protic media, or under prolonged heating, leading to the hydrolysis of the intermediate back to the starting materials.[1] | Minimize reaction time and temperature for the cyclodehydration step whenever possible. If using a base, ensure anhydrous conditions. For syntheses involving DNA conjugates, higher temperatures (e.g., 90 °C) can surprisingly minimize the cleavage of O-acylamidoximes.[2] | |
| 3. Catalyst/Reagent Issues | The reaction does not proceed to completion despite using a known effective catalyst system. | Catalyst Deactivation or Inefficiency: The presence of moisture can inhibit catalysts like TBAF.[2] Certain reagents may also be corrosive to the reaction vessel, leading to catalyst contamination.[2] | Ensure the use of anhydrous solvents and reagents when employing moisture-sensitive catalysts.[2] If using fluoride-based catalysts on a large scale, consider alternative, less corrosive catalysts or specialized reaction vessels.[2] |
| 4. Poor Substrate Scope | The reaction works well for some substrates but fails or gives low yields for others. | Steric Hindrance: Bulky substituents on the amidoxime or the acylating agent can hinder the reaction.[2] | For sterically hindered substrates, prolonged reaction times or higher temperatures may be required. The choice of a less sterically demanding coupling agent might also be beneficial. |
| Electronic Effects: Electron-donating or withdrawing groups on the substrates can influence their reactivity. | Optimization of the catalyst and reaction conditions may be necessary for substrates with challenging electronic properties. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: My reaction is clean, but the cyclodehydration of the O-acyl amidoxime is very slow. How can I accelerate it?
A2: For thermally promoted cyclodehydration, increasing the temperature by using a higher-boiling solvent (e.g., toluene, xylene) can improve the reaction rate.[1] Alternatively, catalytic amounts of a strong, non-nucleophilic base can significantly accelerate the cyclization. TBAF in anhydrous THF is a highly effective catalyst for this purpose.[2][6] Superbase systems such as NaOH or KOH in DMSO are also excellent for promoting cyclization, often at room temperature.[1][3]
Q3: I am observing an unexpected isomer of my target 1,2,4-oxadiazole. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[1][4] This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[1]
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation can be a very effective tool for promoting the cyclodehydration step.[7] It often leads to significantly shorter reaction times and can improve yields, particularly for challenging substrates.[7] A common protocol involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating the mixture in a microwave reactor.[7]
Q5: What are some common coupling agents for the initial acylation of the amidoxime?
A5: A variety of coupling agents can be used to activate the carboxylic acid for reaction with the amidoxime. Common choices include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1,1'-carbonyldiimidazole (CDI).[4][5][8] For more challenging couplings, reagents like HATU in the presence of a non-nucleophilic base such as DIPEA can be very effective.[1]
Experimental Protocols
Protocol 1: General Procedure for 1,2,4-Oxadiazole Synthesis via Thermal Cyclodehydration
-
Acylation: To a solution of the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF, pyridine), add a coupling agent (e.g., EDC, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until the formation of the O-acyl amidoxime is complete (monitor by TLC or LC-MS).
-
Cyclodehydration: Heat the reaction mixture to 100-140 °C and maintain this temperature until the cyclization is complete. The optimal temperature and time will depend on the specific substrates.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated Cyclodehydration using TBAF
-
Acylation: Prepare the O-acyl amidoxime intermediate as described in Protocol 1, Step 1. After the acylation is complete, remove the solvent under reduced pressure.
-
Cyclodehydration: Dissolve the crude O-acyl amidoxime in anhydrous THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature. Stir the reaction mixture until the cyclization is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: One-Pot Synthesis in a Superbase Medium (NaOH/DMSO)
-
Reaction Setup: To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).[3][9]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours.[3][9] Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, pour the reaction mixture into cold water.[9] Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Cyclodehydration Conditions
| Method | Reagent/Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Thermal | None | Toluene, Xylene, DMF | 100-140 °C | 2-24 h | Simple, no catalyst required. | High temperatures can lead to side reactions (e.g., BKR), not suitable for sensitive substrates. |
| Base-Catalyzed | TBAF | Anhydrous THF | Room Temperature | 1-72 h | Mild conditions, good for sensitive substrates.[6] | Requires anhydrous conditions, TBAF can be expensive. |
| Superbase | NaOH or KOH | DMSO | Room Temperature | 4-24 h | Highly efficient, often at room temperature, one-pot procedure possible.[3] | The strong basicity may not be compatible with all functional groups. |
| Microwave-Assisted | Silica Gel (support) | Solvent-free or high-boiling solvent | 100-150 °C | 5-45 min | Very short reaction times, can improve yields.[7] | Requires specialized microwave reactor equipment. |
| Coupling Agent Mediated | CDI | Pyridine, THF | Reflux | 1-6 h | Facilitates both O-acylation and cyclodehydration.[8] | Pyridine can be difficult to remove. |
Visualizations
Caption: General experimental workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Caption: A troubleshooting decision tree for low yields in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Overcoming low yields in the synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the acylation of 3-bromobenzamidoxime followed by cyclodehydration of the O-acyl amidoxime intermediate.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yields in 1,2,4-oxadiazole synthesis can arise from several factors. A major contributor is the cleavage of the O-acylamidoxime intermediate, which reverts back to the amidoxime and a nitrile.[1] Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, the intermediate, or the final product. Another common issue is inefficient cyclodehydration, making the choice of the cyclodehydrating agent and reaction conditions critical.[1]
Q2: I am observing significant amounts of byproducts. What are they likely to be?
The most common byproduct is the starting amidoxime (3-bromobenzamidoxime) and the corresponding nitrile, resulting from the cleavage of the O-acylamidoxime intermediate.[1] Under certain conditions, rearrangement reactions like the Boulton-Katritzky Rearrangement can occur, leading to more stable heterocyclic isomers.[1] If using reagents like maleic or fumaric esters, there is a possibility of forming 1,2,4-oxadiazin-5-ones instead of the desired 1,2,4-oxadiazole.[1]
Q3: How can I improve the cyclodehydration step?
The cyclodehydration of the O-acylamidoxime is a critical step. Thermal methods often require high temperatures, which can lead to decomposition. The use of dehydrating agents or catalysts can facilitate the reaction under milder conditions. Microwave-assisted synthesis has been shown to be effective, often leading to shorter reaction times and improved yields.[2][3] A novel and efficient method involves a silica-supported system under microwave irradiation for the construction of the 1,2,4-oxadiazole ring.[3]
Q4: Are there alternative one-pot procedures to improve efficiency and yield?
Yes, several one-pot syntheses have been developed to improve yields and simplify the workflow. One approach involves the reaction of amidoximes with carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature.[2] Another effective one-pot method uses the Vilsmeier reagent to activate the carboxylic acid for the O-acylation of the amidoxime and to promote the subsequent cyclocondensation.[2] These methods avoid the isolation of the potentially unstable O-acylamidoxime intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method is the reaction of 3-bromobenzamidoxime with a suitable acylating agent (e.g., an acyl chloride or anhydride) to form an O-acyl amidoxime intermediate, which is then cyclized to the 1,2,4-oxadiazole.[4]
Q2: Can I use a carboxylic acid directly for the acylation of 3-bromobenzamidoxime?
Yes, but it typically requires an activating agent to convert the carboxylic acid into a more reactive species. Common activating agents include carbodiimides (like DCC or EDC) or reagents like carbonyldiimidazole (CDI).[4]
Q3: What are the advantages of using microwave irradiation in this synthesis?
Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions by minimizing the formation of byproducts.[2][3]
Q4: How does the choice of solvent affect the reaction?
The solvent can play a crucial role. For the acylation step, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. For the cyclization, a variety of solvents can be used depending on the method, including high-boiling point solvents like toluene or DMF for thermal cyclization, or DMSO in combination with a base for one-pot procedures.[2][4]
Data Presentation
| Method | Reagents | Conditions | Yield (%) | Reference |
| One-pot, Superbase | Amidoxime, Carboxylic acid ester, NaOH/DMSO | Room Temperature, 4-24h | 11-90 | [2] |
| One-pot, Vilsmeier Reagent | Amidoxime, Carboxylic acid, Vilsmeier reagent | Room Temperature | 61-93 | [2] |
| Microwave-assisted | Amidoxime, Acyl chloride, NH4F/Al2O3 or K2CO3 | Microwave, ~10 min | 40-90 | [2] |
| Silica-supported, Microwave | Benzamidoxime, 3-aryl-acryloyl chlorides, K2CO3, Silica gel | Microwave, 150°C, 10 min | 55-75 | [3] |
| Tandem Reaction | gem-dibromomethylarenes, Amidoximes | Toluene, Reflux | ~90 | [2] |
Experimental Protocols
General Two-Step Synthesis of 3-(3-Bromophenyl)-5-substituted-1,2,4-oxadiazole
Step 1: O-Acylation of 3-bromobenzamidoxime
-
Dissolve 3-bromobenzamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude O-acyl amidoxime, which can be used in the next step without further purification.
Step 2: Cyclodehydration to form the 1,2,4-oxadiazole
-
Thermal Cyclization:
-
Dissolve the crude O-acyl amidoxime in a high-boiling point solvent (e.g., toluene, xylene, or DMF).
-
Heat the solution to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
-
Microwave-Assisted Cyclization:
-
Place the crude O-acyl amidoxime in a microwave-safe vessel.
-
Add a suitable solvent or solid support (e.g., silica gel).[3]
-
Irradiate in a microwave reactor at a specified temperature and time (e.g., 150 °C for 10 minutes).[3]
-
After cooling, extract the product with a suitable solvent and purify as needed.
-
One-Pot Synthesis using a Superbase Medium
-
To a solution of the carboxylic acid ester (1.0 eq) in DMSO, add the amidoxime (1.0 eq) and powdered NaOH.
-
Stir the mixture at room temperature for 4-24 hours.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of brominated heterocyclic compounds. These molecules are vital building blocks in medicinal chemistry and materials science, but their purification can present unique challenges.[1][2] This resource offers practical solutions to common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of brominated heterocyclic compounds in a question-and-answer format.
Issue 1: Persistent Color in the Purified Product
Question: After my reaction, I have a persistent yellow, orange, or brown color in my product, even after initial purification. How can I remove it?
Answer: This coloration is often due to residual elemental bromine (Br₂) or other colored impurities.[3] A chemical quench is typically the most effective solution.
-
Potential Cause: Incomplete quenching of the brominating agent or decomposition of the product that releases free bromine.
-
Solution: During the aqueous workup, wash the organic layer with a reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a common and effective choice.[3] The colored bromine will be reduced to colorless bromide ions (Br⁻), which will partition into the aqueous layer. Washing with sodium sulfite (Na₂SO₃) is also an effective alternative.[4] Repeat the wash until the organic layer is colorless.
Issue 2: Difficulty Separating the Product from Starting Material or Byproducts via Chromatography
Question: My brominated product co-elutes with the non-brominated starting material or a reaction byproduct during flash column chromatography. What can I do to improve separation?
Answer: Co-elution is a common problem when the polarity of the product and impurities are very similar.[5] Several strategies can be employed to improve separation.
-
Potential Cause 1: Inappropriate Solvent System. The chosen eluent may not have the optimal selectivity for your mixture.
-
Solution: Experiment with different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination like dichloromethane/methanol or toluene/acetone.[5] Sometimes, a small change can significantly alter the retention factors of the compounds.
-
-
Potential Cause 2: Similar Polarity. The bromine atom may not sufficiently alter the polarity of the molecule to allow for easy separation from the starting material.
-
Solution 1: Adjust Eluent Polarity. Use a shallower gradient or an isocratic elution with a lower concentration of the more polar solvent. This will increase the retention time and may improve separation. Aim for a retention factor (Rf) of 0.1-0.2 for your target compound to maximize separation from closely eluting impurities.[5]
-
Solution 2: Utilize Additives (for acidic or basic compounds). If your heterocyclic compound has a basic nitrogen, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and may alter selectivity. Conversely, for acidic compounds, adding a small amount of acetic acid can have a similar effect.[5]
-
-
Potential Cause 3: Isomeric Byproducts. Regioisomers formed during the bromination reaction can be particularly difficult to separate.
Issue 3: The Compound "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my brominated heterocyclic compound, but it separates as an oil instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities.
-
Potential Cause 1: The Solvent is too good. The compound is too soluble in the chosen solvent, even at room temperature.
-
Solution: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Refer to the solvent selection table below.
-
-
Potential Cause 2: The Solution is Cooling too Quickly. Rapid cooling can lead to precipitation or oiling out rather than crystal formation.[10]
-
Potential Cause 3: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution: Try to purify the material further by another method, such as flash chromatography, before attempting recrystallization. Even a small improvement in purity can sometimes be enough to encourage crystallization.
-
Below is a workflow to troubleshoot a failed recrystallization.
Caption: Troubleshooting workflow for failed recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying brominated heterocyclic compounds?
A1: Column chromatography is the most widely used and versatile technique for the purification of these compounds.[12][13] It is effective for separating the desired product from unreacted starting materials, reagents, and most byproducts.[14] Recrystallization is also a powerful technique, especially for obtaining highly pure, crystalline material, but it requires more optimization of solvent conditions.[9][10]
Q2: How do I choose the right purification strategy?
A2: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound (solid vs. oil). The following decision workflow can help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: My bromination reaction produced several isomers. What is the best way to separate them?
A3: Separating isomers, particularly regio-isomers, can be one of the most significant challenges.[6]
-
Chromatography: Careful optimization of column chromatography (TLC solvent screening is crucial) can sometimes resolve regio-isomers.[15] For enantiomers, chiral HPLC is the standard method.[8]
-
Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective, scalable solution.
-
Chemical Derivatization: In some cases, it's possible to selectively react one isomer with another reagent, which changes its physical properties (e.g., polarity, solubility) and allows for easy separation of the unreacted isomer.[6]
Q4: Can the position of the bromine atom on the heterocyclic ring affect purification?
A4: Absolutely. The position of the bromine atom can influence the molecule's dipole moment, polarity, and crystal packing ability. This, in turn, affects its solubility and how it interacts with chromatographic stationary phases. For example, a bromine atom that can participate in hydrogen bonding or significantly alters the molecule's overall polarity will have a more substantial impact on its chromatographic behavior compared to one in a more electronically isolated position.
Data Presentation
Table 1: Common Solvents for Recrystallization
This table provides a list of common solvents and solvent pairs used for the recrystallization of organic compounds. The ideal solvent should dissolve the compound when hot but not at room temperature.[16]
| Solvent/System | Boiling Point (°C) | Polarity | Comments |
| Ethanol (EtOH) | 78 | Polar | A very general and effective solvent for moderately polar compounds.[16] |
| Methanol (MeOH) | 65 | Polar | Similar to ethanol but can be too good of a solvent for some compounds. |
| Water (H₂O) | 100 | Very Polar | Good for polar compounds that have hydrogen bonding capabilities.[16] |
| Hexane / Ethyl Acetate | 69 / 77 | Non-polar / Polar | A versatile mixture. The ratio can be tuned for optimal solubility. |
| Hexane / Acetone | 69 / 56 | Non-polar / Polar | Another good general-purpose mixture, often effective.[16] |
| Toluene | 111 | Non-polar | Good for less polar, aromatic compounds. High boiling point can be a disadvantage. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Residual Bromine
This protocol describes the standard method for removing residual bromine color from a reaction mixture during workup.
-
Reaction Completion: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Aqueous Wash: Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Shake and Separate: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The colored bromine (Br₂) is reduced to colorless bromide (Br⁻) and is extracted into the aqueous layer.[3]
-
Repeat if Necessary: If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution until the color is completely discharged.
-
Further Washing: Proceed with any other required washes (e.g., water, brine) before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating in vacuo.
Protocol 2: General Flash Column Chromatography
This protocol outlines a standard workflow for purifying a brominated heterocyclic compound using flash chromatography.
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel or celite. To do this, dissolve the crude material in a minimal amount of a polar, volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., hexane/ethyl acetate). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the silica bed, creating a thin, even band.
-
Elution: Add the eluent and apply positive pressure to begin eluting the column. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the same eluent system.
-
Combine and Concentrate: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.
General Purification Workflow Diagram
Caption: A general experimental workflow for purification.
References
- 1. nbinno.com [nbinno.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Workup [chem.rochester.edu]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 7. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. moravek.com [moravek.com]
- 13. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation techniques: Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tips & Tricks [chem.rochester.edu]
Technical Support Center: 1,2,4-Oxadiazole Synthesis Byproduct Identification and Characterization via LC-MS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of common byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in 1,2,4-oxadiazole synthesis?
A1: The synthesis of 1,2,4-oxadiazoles can be accompanied by the formation of several byproducts, primarily depending on the synthetic route employed. The most frequently encountered byproducts include:
-
Hydrolyzed O-acyl amidoxime: This results from the cleavage of the O-acyl amidoxime intermediate, particularly in the presence of water or protic solvents.
-
Boulton-Katritzky Rearrangement Products: Certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to form isomeric heterocycles.
-
Furoxans (1,2,5-oxadiazole-2-oxides): These are formed from the dimerization of nitrile oxide intermediates, a common side reaction in syntheses involving 1,3-dipolar cycloaddition.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of amidoximes, carboxylic acids, or acylating agents in the final product mixture.
Q2: How can I distinguish between the desired 1,2,4-oxadiazole and its isomeric byproducts using LC-MS?
A2: While isomers will have the same mass and thus the same parent ion m/z value in the mass spectrum, they can often be separated chromatographically. Differences in their polarity and structure can lead to different retention times on the LC column. Tandem mass spectrometry (MS/MS) can also be a powerful tool. Isomers may exhibit different fragmentation patterns upon collision-induced dissociation (CID), providing a fingerprint for each compound.
Q3: My LC-MS data shows a peak with a mass corresponding to my desired product plus water. What could this be?
A3: A peak with a mass corresponding to the molecular weight of your target 1,2,4-oxadiazole plus 18 amu (the mass of water) is likely the hydrolyzed O-acyl amidoxime intermediate. This occurs when the intermediate fails to cyclize and is instead hydrolyzed during the reaction or workup.
Q4: I observe a significant peak that seems to grow over time or upon heating. What could be happening?
A4: This could be indicative of a Boulton-Katritzky rearrangement, a known thermal or acid-catalyzed rearrangement of certain 1,2,4-oxadiazoles to more stable heterocyclic isomers.[3] If you suspect this is occurring, it is advisable to minimize heating during your reaction and purification steps and to ensure your workup and storage conditions are neutral and anhydrous.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of 1,2,4-oxadiazole synthesis reactions.
Problem 1: An unexpected peak is observed in the LC-MS chromatogram.
Caption: Troubleshooting workflow for an unknown peak.
Problem 2: Poor peak shape or resolution.
Caption: Troubleshooting guide for poor peak shape.
Data Presentation: Common Byproducts and their Mass Spectrometric Data
The following table summarizes the expected mass spectrometric information for common byproducts in 1,2,4-oxadiazole synthesis. Note that retention times are highly dependent on the specific LC method (column, mobile phase, gradient, etc.) and are therefore provided as relative values.
| Byproduct | Structure | Expected [M+H]⁺ (m/z) | Key Fragmentation Characteristics | Relative Retention Time |
| Hydrolyzed O-acyl amidoxime | R¹-C(=NOH)-NH-CO-R² | [M+H]⁺ of Product + 18 | Loss of R²-COOH, Loss of H₂O | Typically more polar than the oxadiazole, so elutes earlier. |
| Boulton-Katritzky Product | Isomeric with Product | Same as Product | Different fragmentation pattern compared to the 1,2,4-oxadiazole. | Can be either earlier or later eluting depending on the isomer's polarity. |
| Furoxan | (R-CNO)₂ | 2 x [R-CNO]⁺ | Ring opening and fragmentation to nitrile oxides or related fragments. | Polarity can vary significantly based on the 'R' group. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Reaction Quenching: At the desired time point, quench a small aliquot (e.g., 10-50 µL) of the reaction mixture by diluting it in a large volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and prepares the sample for analysis.
-
Dilution: The diluted sample may need further dilution to be within the linear range of the mass spectrometer's detector. A typical starting dilution is 1:100 or 1:1000.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Solvent Matching: If possible, the final dilution should be made in a solvent that is compatible with the initial mobile phase of your LC method to ensure good peak shape.
General LC-MS Method for 1,2,4-Oxadiazole Reaction Monitoring
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is generally suitable for 1,2,4-oxadiazoles and their byproducts.
-
Data Acquisition: Full scan mode to detect all ions, with subsequent targeted MS/MS experiments on ions of interest for structural elucidation.
Byproduct Characterization Workflows
Identifying an Unknown Peak
Caption: Workflow for identifying an unknown byproduct.
This technical support guide is intended to be a living document and will be updated as new information and techniques become available. We encourage users to consult the primary literature for more detailed information on specific synthetic methods and analytical procedures.
References
Effect of different coupling agents on 1,2,4-oxadiazole yield
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of coupling agents and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind synthesizing 1,2,4-oxadiazoles from carboxylic acids and amidoximes?
The most common method is a one-pot, two-step process.[1] First, a carboxylic acid is activated by a coupling agent and reacts with an amidoxime to form an O-acyl amidoxime intermediate. Second, this intermediate undergoes cyclodehydration, either thermally or base-mediated, to form the 1,2,4-oxadiazole ring.[2]
Q2: What are the most common coupling agents used for this synthesis?
A variety of peptide coupling reagents are used to activate the carboxylic acid. These include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), often with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[3][4] Uronium/aminium salt-based reagents such as HATU and HBTU are also highly effective.[5][6] Other agents like CDI (carbonyldiimidazole) can also be employed.[7][8]
Q3: Which coupling agent is the most effective?
The effectiveness of a coupling agent can be substrate-dependent, but HATU is frequently reported to be superior.[5] It forms a more reactive O-acylisourea intermediate containing a HOAt moiety, which generally leads to faster reaction times, higher yields, and fewer side reactions compared to HBTU (which uses HOBt).[6] However, the combination of EDC/HOBt is also very efficient, widely used, and has been proven effective for large-scale synthesis.[2]
Q4: Why is the cyclodehydration step often the most challenging?
The cyclization of the O-acyl amidoxime intermediate can have a significant energy barrier and may not proceed spontaneously after acylation.[9] This step often requires forcing conditions, such as high temperatures (refluxing in solvents like toluene or xylene) or the use of strong, non-nucleophilic bases to facilitate the ring closure and dehydration.[9]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield of 1,2,4-Oxadiazole | Incomplete Acylation of Amidoxime: The carboxylic acid was not sufficiently activated, or the coupling agent is inefficient for the specific substrates. | - Ensure you are using a reliable and high-purity coupling agent. - Consider switching to a more powerful coupling agent. HATU, in combination with a non-nucleophilic base like DIPEA, is often highly effective.[5][9] - For carbodiimide-based couplings (e.g., EDC), the addition of HOBt or HOAt can improve efficiency.[1][2] |
| Inefficient Cyclodehydration: The energy barrier for the ring-closing step is too high under the current conditions. The O-acyl amidoxime intermediate may be accumulating. | - For thermally promoted cyclization, increase the reaction temperature. Refluxing in a high-boiling point solvent like toluene or xylene may be necessary.[9] - For base-mediated cyclization, switch to a stronger, non-nucleophilic base. TBAF in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO can also promote cyclization, sometimes even at room temperature.[9] - Microwave irradiation can sometimes be used to improve the efficiency of this step.[9] | |
| Major Side Product Detected | Hydrolysis of O-Acyl Amidoxime: The intermediate is reverting to the starting amidoxime, especially in the presence of water or protic solvents, or under prolonged heating.[9] | - Ensure all reagents and solvents are anhydrous, particularly for the cyclization step. - Minimize reaction time and temperature where possible. - If using a base, ensure it is non-nucleophilic to avoid saponification of the intermediate. |
| Boulton-Katritzky Rearrangement (BKR): The 1,2,4-oxadiazole product, especially 3,5-disubstituted derivatives with a saturated side chain, is rearranging to form another heterocycle.[3][9] This can be triggered by heat or acidic/moist conditions. | - Use neutral, anhydrous conditions for the reaction workup and purification steps. - Store the final product in a dry environment. | |
| Reaction is Messy or Stalled | Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can interfere with the reaction.[8] | - Protect reactive functional groups on your starting materials before the coupling and cyclization steps. |
| Poor Choice of Solvent: The solvent may not be suitable for the reaction. | - Aprotic solvents such as DMF, THF, DCM, and MeCN generally give good results, especially in base-catalyzed cyclizations. Avoid protic solvents like water or methanol.[9] |
Data on Coupling Agent Performance
The choice of coupling agent and base significantly impacts reaction time and yield. The following table provides a qualitative comparison based on literature reports.
| Coupling Agent | Additive | Base | Typical Yield | Key Considerations |
| HATU | None | DIPEA | Good to Excellent | Often the most suitable, giving a clean reaction and complete conversion.[5] Considered superior to HBTU for difficult couplings.[6] |
| HBTU | None | DIPEA | Good | A very effective reagent, but may be slightly less reactive than HATU.[6][10] |
| EDC | HOBt | None (thermal) | Good to Excellent | A standard, cost-effective, and highly efficient method suitable for large-scale synthesis.[2] |
| EDC | HOAt | Various | Good to Excellent | HOAt is a more reactive additive than HOBt, which can lead to improved performance.[1] |
| CDI | None | NaOH/DMSO | Moderate to Good | An effective activating agent, particularly when used in a superbase medium for one-pot synthesis at room temperature.[7][11] |
| DCC | HOBt | Various | Moderate to Good | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[3][12] |
Yields are highly dependent on the specific substrates, solvent, and temperature conditions used.
Experimental Protocols
Protocol 1: General Synthesis of 1,2,4-Oxadiazoles using EDC/HOBt
This protocol is adapted from a procedure described for scalable synthesis.[2]
-
Activation: Slurry the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in dry acetonitrile (MeCN).
-
Add EDC·HCl (1.15 eq) to the mixture at room temperature and stir to generate the HOBt active ester.
-
Coupling: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting materials are consumed and the product is formed (typically 4-12 hours).
-
Workup: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., NaHCO₃ solution).
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Process Visualization
The following diagram illustrates the general workflow for the synthesis of 1,2,4-oxadiazoles from a carboxylic acid and an amidoxime.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
References
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Troubleshooting nitrile oxide dimerization in 1,3-dipolar cycloaddition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the dimerization of nitrile oxides in 1,3-dipolar cycloaddition reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic outcomes.
Troubleshooting Guide
Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?
Answer:
The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This occurs because most nitrile oxides are highly reactive and unstable; in the absence of a sufficiently reactive dipolarophile, they will react with themselves.[1] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide.[2]
To minimize this side reaction and improve the yield of your desired cycloadduct, the main strategy is to keep the instantaneous concentration of the nitrile oxide low throughout the reaction.[1] This can be achieved through the following methods:
-
In Situ Generation of the Nitrile Oxide: This is the most common and effective method to prevent dimerization.[1][3] The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped in the desired cycloaddition reaction before it can dimerize.[1][4] There are numerous methods for the in situ generation of nitrile oxides from stable precursors like aldoximes or hydroxamic acids.[3][5][6][7]
-
Slow Addition/Diffusion Mixing: If you are using a pre-formed nitrile oxide or a method that generates it rapidly, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[1][2] A specialized technique known as "diffusion reagent mixing," where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture, can generate the nitrile oxide at a controlled rate and has proven effective.[8][9]
-
Increase Dipolarophile Concentration: Using a higher concentration or a larger excess of the dipolarophile can increase the likelihood of the desired cycloaddition occurring over dimerization.[2][4]
-
Use a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes are generally more reactive towards nitrile oxides and can trap them more efficiently.[2][4]
-
Lower the Reaction Temperature: For particularly unstable nitrile oxides or slow cycloaddition reactions, cooling the reaction mixture can help to suppress the rate of dimerization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nitrile oxide dimerization?
A1: Nitrile oxides dimerize to form furoxans, which are 1,2,5-oxadiazole-2-oxides.[1][2] The dimerization is a stepwise process that involves the formation of a dinitrosoalkene intermediate which has considerable diradical character.[10][11][12] The rate-determining step is the C-C bond formation between two nitrile oxide molecules.[10][11][12]
Q2: How does the structure of the nitrile oxide affect the rate of dimerization?
A2: The structure of the nitrile oxide, particularly the steric bulk of the substituent (the 'R' group in R-CNO), can significantly influence the rate of dimerization. Large, sterically demanding groups hinder the approach of two nitrile oxide molecules, thereby slowing down the dimerization process.[4] Aromatic nitrile oxides also tend to dimerize slower than aliphatic ones due to the interruption of conjugation during the C-C bond formation step.[10][11]
Q3: Are there other potential side reactions besides dimerization?
A3: While dimerization to furoxans is the most common side reaction, other transformations are possible. For instance, nitrile oxides can isomerize to isocyanates, especially at elevated temperatures. Additionally, in the presence of certain nucleophiles, other dimeric structures or adducts can be formed.[13]
Q4: Can dimerization be completely avoided?
A4: While completely eliminating dimerization can be challenging, it can often be minimized to a negligible level. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a highly reactive dipolarophile.[4] This ensures the nitrile oxide is consumed in the desired cycloaddition reaction as soon as it is formed.[4]
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone
This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[6][7]
Materials:
-
Aldoxime (1.0 equiv)
-
Alkene or alkyne (1.2-1.5 equiv)
-
Sodium chloride (NaCl) (1.0 equiv)
-
Oxone® (potassium peroxymonosulfate) (0.5 equiv)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a stirred solution of the aldoxime (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in a mixture of EtOAc and H₂O (e.g., 1:1 v/v), add NaCl (1.0 equiv).
-
Add Oxone® (0.5 equiv) portion-wise to the reaction mixture at room temperature over 10-15 minutes.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Generation of Nitrile Oxide from an Aldoxime using Iodobenzene Diacetate
This method provides an alternative for the oxidation of aldoximes to nitrile oxides.
Materials:
-
Aldoxime (1.0 equiv)
-
Olefin (1.5 equiv)
-
Iodobenzene diacetate (1.1 equiv)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equiv)
Procedure:
-
Dissolve the aldoxime (1.0 equiv) and the olefin (1.5 equiv) in methanol (MeOH).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).
-
Add iodobenzene diacetate (1.1 equiv) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Nitrile Oxide Dimerization
| Parameter | Condition | Impact on Dimerization | Rationale |
| Nitrile Oxide Concentration | High | Increased Dimerization | Dimerization is a bimolecular process; higher concentrations increase the probability of two nitrile oxide molecules reacting.[2] |
| Low (via slow addition or high dilution) | Decreased Dimerization | Reduces the probability of intermolecular reactions between nitrile oxide molecules.[1][2] | |
| Dipolarophile Reactivity | Low (electron-rich or sterically hindered) | Increased Dimerization | The rate of dimerization can be faster than the rate of cycloaddition.[4] |
| High (electron-deficient or strained) | Decreased Dimerization | The nitrile oxide is trapped more rapidly in the desired cycloaddition reaction.[2][4] | |
| Dipolarophile Concentration | Low (stoichiometric) | Increased Dimerization | Insufficient trapping agent available to compete with dimerization. |
| High (large excess) | Decreased Dimerization | Increases the rate of the desired bimolecular cycloaddition over the competing dimerization.[2][4] | |
| Temperature | High | Generally Increased Dimerization | Can accelerate the rate of dimerization more than the cycloaddition.[2] |
| Low | Generally Decreased Dimerization | Slows down the rate of the dimerization side reaction.[1][2] | |
| Steric Hindrance on R-CNO | Low | Increased Dimerization | Less steric hindrance allows for easier approach of two nitrile oxide molecules. |
| High | Decreased Dimerization | Bulky substituents sterically inhibit the formation of the furoxan dimer.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 9. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2,4-Oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-phenyl-1,2,4-oxadiazole analogs, focusing on their efficacy as enzyme inhibitors. The information is compiled from recent studies and presented to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activity of 3-phenyl-1,2,4-oxadiazole analogs is highly dependent on the nature and position of substituents on both the phenyl ring and other positions of the oxadiazole core. The following tables summarize the inhibitory activities of selected analogs against different biological targets.
Table 1: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity [1][2][3]
| Compound | Substituent at R¹ (Phenyl Ring) | Substituent at R² (Position 5) | IC₅₀ (µM) |
| Hit-01 | 4-(trifluoromethyl) | -methyl)cinnamamide | 46 |
| 16c | 4-(trifluoromethyl) | -cyclohexylmethyl | 19.37 |
| 16d | 4-(trifluoromethyl) | - (a specific modification not detailed) | 5.27 ± 0.26 |
SAR Insights: Structural optimization of the initial hit compound (Hit-01) led to the discovery of more potent inhibitors. The data suggests that modifications at the 5-position of the oxadiazole ring significantly influence the inhibitory activity against SARS-CoV-2 Mpro. Compound 16d emerged as the most potent inhibitor in this series.[1][2]
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity for Anti-Alzheimer's Agents [4][5]
| Compound | Substituent at Position 3 | Substituent at Position 5 | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 2b | Phenyl | Thiophene | 0.0158 - 0.121 (range for potent compounds) | >100 |
| 2c | Phenyl | Thiophene with substituent | 0.0158 - 0.121 (range for potent compounds) | >100 |
| 2d | Phenyl | Thiophene with substituent | 0.0158 - 0.121 (range for potent compounds) | >100 |
| 13b | Phenyl | Purine scaffold linker | Potent Activity | - |
| 1b | Benzyl | Varied | 0.00098 - 0.07920 (range for potent compounds) | 16.64 - 70.82 |
| 2b | Benzyl | Varied | 0.00098 - 0.07920 (range for potent compounds) | 16.64 - 70.82 |
SAR Insights: For anti-Alzheimer's activity, the presence of a phenyl ring at position 3 is well-tolerated.[4] Incorporating a thiophene moiety at position 5 enhances AChE inhibitory activity.[4] Interestingly, substituting the phenyl at position 3 with a benzyl group led to even higher AChE inhibitory potency.[5] The compounds generally showed lower activity against BuChE, indicating selectivity.[4][5]
Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity [4][5]
| Compound | Substituent at Position 3 | Substituent at Position 5 | MAO-B IC₅₀ (µM) |
| Optimal Scaffold | Phenyl | Thiophene | Most Optimal |
| 3b | Benzyl | Varied | 140.02 |
| 4c | p-trifluoromethylphenyl | Varied | 117.43 |
SAR Insights: The combination of a phenyl ring at position 3 and a thiophene motif at position 5 was found to be optimal for MAO-B inhibition.[4] Certain substitutions on the benzyl and p-trifluoromethylphenyl groups at position 3 also yielded potent MAO-B inhibitors.[5]
Table 4: Carbonic Anhydrase II (CA-II) Inhibitory Activity [6]
| Compound | Substituent (on Phenyl Ring) | IC₅₀ (µM) |
| 4a | 4-Chloro | 12.1 ± 0.86 |
| 4c | 2,4-Dichloro | 13.8 ± 0.64 |
| 4b | 2-Chloro | 19.1 ± 0.88 |
| 4h | 4-Bromo | 20.7 ± 1.13 |
SAR Insights: A series of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids showed good to moderate inhibitory activity against CA-II.[6] Halogen substitutions on the phenyl ring, particularly chloro and bromo groups, were found to be favorable for activity, with the 4-chloro substitution (4a) being the most potent.[6]
Experimental Protocols
General Synthesis of 3-Phenyl-1,2,4-oxadiazole Analogs
A common synthetic route involves the cyclization of an amidoxime with a carboxylic acid or its derivative. The following is a generalized protocol:
-
Amidoxime Formation: A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol/water mixture) under reflux to yield the corresponding benzamidoxime.
-
Cyclization: The benzamidoxime is then reacted with a substituted carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), or by converting the carboxylic acid to its acid chloride followed by reaction with the amidoxime and subsequent thermal or base-mediated cyclization to form the 1,2,4-oxadiazole ring.
Enzyme Inhibition Assays
-
SARS-CoV-2 Mpro Inhibition Assay (FRET-based): [1]
-
The assay is performed in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
The Mpro enzyme is pre-incubated with the test compound for a specific duration (e.g., 10 minutes) at room temperature.
-
A fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Cholinesterase Inhibition Assay (Ellman's Method): [4]
-
The assay is conducted in a phosphate buffer (pH 8.0).
-
AChE or BuChE enzyme solution is pre-incubated with the test compound for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Acetylthiocholine iodide or butyrylthiocholine iodide is added as the substrate, along with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals.
-
The IC₅₀ values are determined from the dose-response curves.
-
-
MAO-B Inhibition Assay: [4]
-
The assay measures the production of hydrogen peroxide using a fluorescent probe.
-
The MAO-B enzyme is incubated with the test compound in a phosphate buffer.
-
A substrate (e.g., benzylamine) and a probe (e.g., Amplex Red) along with horseradish peroxidase are added.
-
The fluorescence is measured to determine the rate of H₂O₂ production.
-
IC₅₀ values are calculated from the concentration-inhibition curves.
-
Visualizations
Caption: General workflow for the synthesis, screening, and optimization of 3-phenyl-1,2,4-oxadiazole analogs.
Caption: Simplified signaling pathway illustrating enzyme inhibition by 3-phenyl-1,2,4-oxadiazole analogs.
References
- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
A comprehensive guide for researchers and drug development professionals on the bioisosteric replacement of the 1,2,4-oxadiazole ring with its 1,3,4-regioisomer. This guide provides a comparative analysis of their physicochemical properties, pharmacokinetic profiles, and biological activities, supported by experimental data and detailed protocols.
In the realm of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The oxadiazole scaffold, a five-membered heterocycle, is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Among the different oxadiazole isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most common. While structurally similar, the choice between these two regioisomers can have profound implications for a drug candidate's overall profile. This guide presents a data-driven comparison of these two important heterocycles to aid researchers in making informed decisions during the drug design process.
Physicochemical and Pharmacokinetic Properties: A Clear Advantage for the 1,3,4-Isomer
A systematic analysis of matched molecular pairs from the AstraZeneca compound collection reveals a consistent trend favoring the 1,3,4-oxadiazole ring in terms of key drug-like properties. The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity, enhanced metabolic stability, and reduced potential for hERG channel inhibition.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage |
| Lipophilicity (LogD) | Higher | Lower | 1,3,4-Oxadiazole |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4-Oxadiazole |
| hERG Inhibition | Higher Potential | Lower Potential | 1,3,4-Oxadiazole |
Table 1: Comparative Physicochemical and Pharmacokinetic Properties. This table summarizes the general trends observed when comparing 1,2,4- and 1,3,4-oxadiazole bioisosteres. The 1,3,4-oxadiazole isomer consistently demonstrates a more favorable profile for drug development.
Biological Activity: A Target-Dependent Consideration
While the 1,3,4-oxadiazole ring often presents a superior ADME/Tox profile, the impact of this bioisosteric replacement on biological activity is highly dependent on the specific target and the surrounding molecular scaffold. A study on cannabinoid receptor 2 (CB2) ligands provides a salient case study.
In this investigation, a series of high-affinity 1,2,4-oxadiazole-containing CB2 ligands were modified by replacing the central ring with a 1,3,4-oxadiazole. The resulting analogs were then evaluated for their binding affinity to both CB1 and CB2 receptors.
| Compound Pair | Oxadiazole Isomer | CB2 Ki (nM) | CB1 Ki (nM) |
| Pair 1 | 1,2,4-Oxadiazole | 2.9 | >10,000 |
| 1,3,4-Oxadiazole | 25 | >10,000 | |
| Pair 2 | 1,2,4-Oxadiazole | 6.7 | >10,000 |
| 1,3,4-Oxadiazole | 335 | >10,000 |
Table 2: Comparative Biological Activity of 1,2,4- and 1,3,4-Oxadiazole Bioisosteres as CB2 Ligands. This table presents the binding affinities (Ki) of two pairs of bioisosteric compounds for the CB2 and CB1 receptors. While the 1,3,4-oxadiazole analogs retained selectivity, they exhibited a notable decrease in affinity for the CB2 receptor.[1][2][3]
This case study underscores that while the bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to improved physicochemical and pharmacokinetic properties, it may also result in a reduction of on-target potency.[1][2][3] Therefore, a careful evaluation of the structure-activity relationship is crucial for each specific drug discovery project.
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for the key experimental assays are provided below.
Cannabinoid Receptor 2 (CB2) Binding Assay
This assay determines the binding affinity of a test compound to the CB2 receptor by measuring its ability to displace a known radioligand.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]CP-55,940)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCB2 cells.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membrane preparation.
-
For the determination of non-specific binding, a high concentration of a non-radiolabeled ligand is used instead of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped at each time point by adding cold acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the test compound.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
hERG Inhibition Assay (Patch-Clamp Electrophysiology)
This assay directly measures the effect of a compound on the function of the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular and intracellular solutions for patch-clamp recording
-
Patch-clamp rig and amplifier
-
Test compound
Procedure:
-
Establish a whole-cell patch-clamp recording from a single HEK293-hERG cell.
-
Apply a voltage protocol to elicit hERG currents.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with the test compound at various concentrations.
-
Record the hERG currents in the presence of the compound.
-
The percentage of current inhibition at each concentration is used to determine the IC50 value.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis of a 1,3,4-oxadiazole analog and the CB2 receptor binding assay.
Figure 1. Synthetic workflow for a 1,3,4-oxadiazole analog.
Figure 2. Workflow for the CB2 receptor binding assay.
Conclusion
The bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole is a valuable strategy in drug discovery for improving the physicochemical and pharmacokinetic properties of a lead compound. The 1,3,4-isomer generally offers lower lipophilicity, greater metabolic stability, and a reduced risk of hERG-related cardiotoxicity. However, this modification does not come without potential trade-offs, as it can negatively impact the compound's biological activity. The decision to employ this bioisosteric switch should be made on a case-by-case basis, supported by a thorough evaluation of the resulting changes in both the ADME/Tox profile and the on-target potency. This guide provides the necessary data and protocols to empower researchers to make these critical decisions with confidence.
References
- 1. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 3. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-(3-Bromophenyl)-1,2,4-oxadiazole Derivatives Against Other SARS-CoV-2 Mpro Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for replication.[1][2] Its indispensable role and high conservation among coronaviruses make it a prime target for the development of antiviral therapeutics.[1] This guide provides a comparative analysis of a novel class of Mpro inhibitors, the 3-phenyl-1,2,4-oxadiazole derivatives, against other known Mpro inhibitors, supported by experimental data and detailed methodologies.
Efficacy Comparison of Mpro Inhibitors
A new series of Mpro inhibitors featuring a 3-phenyl-1,2,4-oxadiazole scaffold has been identified, with compound 16d (N-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(S)-2-((R)-benzyl(methyl)amino)-3-methylbutanamide) emerging as the most potent from this class, exhibiting an IC50 value of 5.27 µM.[1][3] This positions it as a promising lead compound for further optimization.[1][3]
To contextualize its efficacy, the following table compares the in vitro activity (IC50) and cellular antiviral activity (EC50) of compound 16d with a range of other notable SARS-CoV-2 Mpro inhibitors. These inhibitors are diverse in their chemical nature, including both covalent and non-covalent binders, as well as repurposed drugs and newly designed molecules.
| Inhibitor Class | Compound | Type | Mpro IC50 | Antiviral EC50 | Reference |
| 3-Phenyl-1,2,4-oxadiazole | 16d | Non-covalent | 5.27 µM | Not Reported | [1][3] |
| Peptidomimetic Aldehyde | GC-376 | Covalent | 0.03 µM | - | [4] |
| Peptidomimetic Aldehyde | Boceprevir | Covalent | 0.45 µM | - | [4] |
| Bicycloproline Derivative | MI-30 | Covalent | 17.2 nM | 0.54 nM | [5] |
| Non-covalent, Nonpeptidic | Ensitrelvir | Non-covalent | 13 nM | 0.37 µM | [6] |
| Natural Product (Flavone) | Baicalein | Non-covalent | - | - | [6] |
| Repurposed Drug | Betrixaban | Non-covalent | 0.9 µM | - | [6] |
| Diaryl Ester | 10-2 | Covalent | 38 nM | Not Reported | [7] |
| Opal-based Inhibitor | MPI8 | Covalent | 105 nM | 30 nM | [7] |
| Michael Acceptor | N3 | Covalent | - | 16.77 µM | [8] |
IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function. A lower IC50 value indicates higher potency. EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response. In antiviral assays, it represents the concentration required to inhibit 50% of viral replication.
Key Signaling Pathways and Experimental Workflows
To understand the context of Mpro inhibition and the methods used to evaluate it, the following diagrams illustrate the viral replication cycle, the binding mode of the 3-phenyl-1,2,4-oxadiazole derivative, and a typical inhibitor screening workflow.
Caption: Role of Mpro in the SARS-CoV-2 replication cycle.
Caption: Predicted binding mode of compound 16d within the Mpro active site.
Caption: Step-by-step workflow for an Mpro enzymatic inhibition assay.
Experimental Protocols
Accurate comparison of inhibitor efficacy relies on standardized and robust experimental methodologies. Below are detailed protocols for common in vitro and cell-based assays used to evaluate Mpro inhibitors.
FRET-Based Enzymatic Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, leading to an increase in fluorescence.[9][10]
Principle: In an intact Förster Resonance Energy Transfer (FRET) substrate, the fluorescence of a donor fluorophore is suppressed by a nearby quencher molecule.[9] Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[9][10]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., containing the nsp4/5 cleavage site)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Baicalein)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).
-
Dispensing: Add 1 µL of each compound dilution, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 25 µL of diluted Mpro enzyme solution to all wells except the "no-enzyme" controls. Add 25 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.[9]
-
Reaction Initiation: Add 25 µL of the FRET substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., kinetic read for 10-30 minutes at excitation/emission wavelengths appropriate for the FRET pair).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data, setting the average of the vehicle control wells as 0% inhibition and the no-enzyme control wells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Cell-Based Luciferase Reporter Assay for Mpro Activity
This assay measures the activity of Mpro within living cells, providing insights into a compound's cell permeability and efficacy in a more biologically relevant context.[4][11][12]
Principle: HEK-293T cells are co-transfected with two plasmids: one expressing SARS-CoV-2 Mpro and another expressing a reporter protein (e.g., NanoLuciferase) fused to a peptide linker containing an Mpro cleavage site.[4][12] In the absence of an inhibitor, Mpro cleaves the linker, leading to a reduction in the reporter signal.[4] An effective inhibitor blocks this cleavage, resulting in a "gain-of-signal" that is proportional to the inhibitor's potency.[12]
Materials:
-
HEK-293T cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Plasmids: Mpro expression vector and a reporter vector (e.g., Rev-Nluc-CoV)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds dissolved in DMSO
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Nano-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK-293T cells into a 96-well or 384-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Transfection and Treatment:
-
Prepare the transfection mix containing the Mpro and reporter plasmids according to the manufacturer's protocol.
-
Carefully remove the old medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Immediately add the transfection complex to each well.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.[11]
-
Luciferase Assay:
-
After incubation, allow the plates to equilibrate to room temperature.
-
Prepare and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the inhibitor-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
A parallel cytotoxicity assay should be performed to ensure the observed effects are not due to compound toxicity.
-
Conclusion
The 3-phenyl-1,2,4-oxadiazole derivative 16d demonstrates moderate inhibitory activity against SARS-CoV-2 Mpro in enzymatic assays. While its IC50 of 5.27 µM is less potent than many peptidomimetic and covalent inhibitors like MI-30 (17.2 nM) and Ensitrelvir (13 nM), it represents a novel non-peptidic scaffold that could be a valuable starting point for the development of new anti-coronaviral agents.[1][5][6] The discovery of this new chemical class underscores the importance of continued high-throughput screening and structure-activity relationship studies to expand the arsenal of Mpro-targeting therapeutics. Further optimization to improve potency and evaluation in cell-based assays will be crucial next steps for this promising compound series.
References
- 1. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents | MDPI [mdpi.com]
- 7. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential: A Comparative Analysis of 3-(3-Bromophenyl)-1,2,4-oxadiazole and Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a comparative overview of the in vitro anticancer activity of 3-(3-Bromophenyl)-1,2,4-oxadiazole against established anticancer drugs. Due to the limited publicly available data on the specific in vitro activity of this compound, this report leverages data from structurally similar bromophenyl-oxadiazole derivatives to provide a contextual comparison and guide future research.
Comparative In Vitro Cytotoxicity
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties. The introduction of a bromophenyl group is often explored to enhance the cytotoxic effects of these compounds.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole * | MCF-7 | Breast Cancer | Micromolar Range[1] |
| HCT-116 | Colon Cancer | Micromolar Range[1] | |
| HePG-2 | Liver Cancer | Micromolar Range[1] | |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.04 - 1.5 |
| HCT-116 | Colon Cancer | ~0.05 - 0.5 | |
| HePG-2 | Liver Cancer | ~0.1 - 1.0 | |
| Cisplatin | MCF-7 | Breast Cancer | ~1 - 20 |
| HCT-116 | Colon Cancer | ~1 - 10 | |
| HePG-2 | Liver Cancer | ~0.5 - 5 |
Note: Data presented for 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is based on available information for a structurally similar compound and is intended for comparative purposes. The IC50 values for Doxorubicin and Cisplatin are approximate ranges reported in the literature and can vary depending on the specific experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the cytotoxic and mechanistic properties of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a predetermined time, then harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Cell Staining: The harvested cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Fixation: Following treatment with the test compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the stained cells is quantified by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the identification of cell populations in each phase of the cell cycle. Research on a related compound, 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, suggests that it can induce G1 phase arrest in T47D breast cancer cells.[1]
Visualizing Mechanisms and Workflows
Potential Signaling Pathway Inhibition
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,2,4-oxadiazole derivative.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines the typical workflow for the initial in vitro screening of a potential anticancer compound.
Caption: Standard workflow for in vitro anticancer drug screening.
References
Head-to-head comparison of different synthetic routes to 3-aryl-1,2,4-oxadiazoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
The 3-aryl-1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of this heterocyclic core is therefore of paramount importance to drug discovery and development. This guide provides a head-to-head comparison of the most common synthetic routes to 3-aryl-1,2,4-oxadiazoles, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for a given research objective.
Key Synthetic Strategies at a Glance
The synthesis of 3-aryl-1,2,4-oxadiazoles predominantly proceeds through the formation and subsequent cyclization of an O-acyl amidoxime intermediate. The primary variations in synthetic strategy lie in the choice of starting materials, the method of activating the carboxylic acid component, and the conditions employed for the final cyclodehydration step. The most prevalent and effective methods include the classical two-step synthesis from amidoximes and acylating agents, one-pot modifications of this route, and modern energy-efficient approaches such as microwave-assisted synthesis.
Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for different synthetic approaches, offering a clear comparison of their efficiency under various conditions.
Table 1: Synthesis via Acylation of Amidoximes followed by Cyclization
| Entry | Aryl Amidoxime | Acylating Agent | Cyclization Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Benzamidoxime | Benzoic Anhydride | Pyridine, reflux | 4 h | 85 | [1] |
| 2 | 4-Chlorobenzamidoxime | 3-Nitrobenzoyl chloride | Pyridine, rt | 12 h | 45 | [2] |
| 3 | 3-Pyridylamidoxime | 2-Bromobenzoyl chloride | Pyridine, rt | 12 h | 45 | [2] |
| 4 | Benzamidoxime | Crotonoyl chloride | DMSO, rt | Not specified | High | [3] |
Table 2: One-Pot Synthesis from Nitriles
| Entry | Aryl Nitrile | Carboxylic Acid/Derivative | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Benzonitrile | Benzoic Acid | Hydroxylamine, Vilsmeier reagent | Not specified | Good to Excellent | [4] |
| 2 | Various aryl nitriles | Crotonoyl chloride | Hydroxylamine, Acetic acid (cat.), THF/DMSO | Short | High | [3] |
| 3 | Various aryl nitriles | Aldehydes | Hydroxylamine hydrochloride, Base | Not specified | Good | [5] |
Table 3: Microwave-Assisted Synthesis
| Entry | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Nitriles, Hydroxylamine, Meldrum's acids | Solvent-free, Microwave irradiation | Not specified | Good to Excellent | [6] |
| 2 | Amidoxime, 3-Aryl-acryloyl chlorides | Silica-supported, Microwave irradiation | Not specified | 57-68 | [7] |
| 3 | Isonicotinohydrazide, Aromatic aldehyde, Acetic anhydride | Silica gel, Microwave (400W) | 1-2.5 min | High |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.
Caption: General two-step synthetic pathway to 3-aryl-1,2,4-oxadiazoles.
Caption: Conceptual workflow of a one-pot synthesis of 3-aryl-1,2,4-oxadiazoles.
Caption: Simplified workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles.
Detailed Experimental Protocols
1. General Procedure for the Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles from Amidoximes and Acyl Chlorides [2]
-
Step 1: Amidoxime Preparation: A nitrile derivative is treated with hydroxylamine hydrochloride to produce the corresponding amidoxime in high yield (approximately 98%).
-
Step 2: Cyclization: The prepared amidoxime is then reacted with a substituted benzoic acid chloride to yield the 3,5-diaryl-1,2,4-oxadiazole nucleus.
-
Example: Synthesis of 3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole:
-
To a solution of 4-chlorobenzamidoxime in a suitable solvent (e.g., pyridine), 3-nitrobenzoyl chloride is added dropwise at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The product is isolated by precipitation with water, filtered, and purified by recrystallization.
-
Yield: 45%.
-
2. One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles, Hydroxylamine, and Crotonoyl Chloride [3]
-
A mixture of the aryl nitrile and hydroxylamine is reacted in the presence of a catalytic amount of acetic acid to form the aryl amidoxime in situ.
-
Crotonoyl chloride is then added to the reaction mixture, leading to esterification of the amidoxime.
-
The intermediate O-acyl amidoxime undergoes cyclization/dehydration in dimethyl sulfoxide (DMSO) to afford the 3-aryl-5-(1-propenyl)-1,2,4-oxadiazole.
-
This method is noted for its high yields and short reaction times, without the need for a separate dehydrating agent or solid support.
3. Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles [7]
-
Step 1: O-Acylation: The appropriate benzamidoxime and dry potassium carbonate are added to a sealed vessel with anhydrous dichloromethane under a nitrogen atmosphere. A solution of the suitable 3-aryl-acryloyl chloride in anhydrous dichloromethane is then added dropwise with stirring at room temperature.
-
Step 2: Adsorption and Microwave Irradiation: After consumption of the reagents, silica gel is added, and the solvent is removed under reduced pressure. The silica-adsorbed reaction mixture is then subjected to microwave irradiation to induce cyclization.
-
This protocol is highlighted as a new, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring.
Conclusion
The choice of synthetic route to 3-aryl-1,2,4-oxadiazoles depends on several factors, including the availability of starting materials, desired scale of the reaction, and the need for rapid synthesis.
-
The classical two-step synthesis from amidoximes and acylating agents offers versatility and is well-established, though it can be time-consuming.
-
One-pot procedures starting from nitriles provide a more streamlined approach, reducing reaction time and workup steps, often resulting in high yields.[3]
-
Microwave-assisted synthesis represents a significant advancement, dramatically shortening reaction times and often improving yields, making it an attractive option for high-throughput synthesis and library generation.[6][7]
For researchers aiming for efficiency and high throughput, one-pot and microwave-assisted methods are highly recommended. For the synthesis of complex or sensitive molecules, the stepwise control offered by the classical two-step method may be more appropriate. The provided data and protocols serve as a valuable resource for making an informed decision on the optimal synthetic strategy for accessing this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement for 3-(3-Bromophenyl)-1,2,4-oxadiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of bioactive compounds like 3-(3-Bromophenyl)-1,2,4-oxadiazole. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant experimental workflows and signaling pathways.
The 1,2,4-oxadiazole scaffold is a significant structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potential anticancer and anti-inflammatory effects. A crucial step in the development of any new therapeutic candidate is the validation of its direct interaction with the intended molecular target within a cellular environment. While specific target engagement data for this compound is not extensively documented in publicly available literature, this guide outlines the established experimental approaches that would be employed to characterize its target engagement and compares it with potential alternatives.
Comparison of Target Engagement Validation Methods
Several biophysical and biochemical methods are at the disposal of researchers to confirm and quantify the interaction between a small molecule and its protein target. The selection of a particular method is often dictated by the characteristics of the target protein, the availability of necessary reagents, and the desired experimental throughput. Key techniques include the Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. | Label-free, performed in a native cellular context, confirms intracellular target engagement. | Lower throughput, may not be suitable for all targets, requires a specific antibody for detection. | Melt curve (Tagg), Isothermal dose-response fingerprint (ITDRF) |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein target. | Homogeneous assay, high-throughput, quantitative binding data. | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds. | Binding affinity (Kd), IC50 |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target protein. | Label-free, real |
Comparative Guide to the Synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole: An Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount for efficient and reliable compound generation. This guide provides a comparative analysis of published synthesis methods for 3-(3-Bromophenyl)-1,2,4-oxadiazole, a heterocyclic scaffold of interest in medicinal chemistry. We present a detailed examination of experimental protocols and quantitative data to assess the reproducibility and efficiency of various synthetic strategies.
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone of medicinal chemistry, providing access to a class of compounds with a wide range of biological activities. Among these, this compound serves as a valuable building block for further chemical elaboration. The primary and most common approach to its synthesis involves the cyclization of an amidoxime with a carboxylic acid derivative. This guide will focus on a standard, reproducible method and discuss potential alternatives.
Method 1: Two-Step Synthesis via Amidoxime and Acyl Chloride
A prevalent and reliable method for the synthesis of this compound involves a two-step process. The first step is the formation of 3-bromobenzamidoxime from 3-bromobenzonitrile. The second step is the cyclization of the amidoxime with an appropriate acylating agent, typically an acyl chloride, to form the 1,2,4-oxadiazole ring.
Experimental Protocol:
Step 1: Synthesis of (Z)-N'-hydroxy-3-bromobenzimidamide (3-bromobenzamidoxime)
To a solution of 3-bromobenzonitrile (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) are added. The reaction mixture is heated at reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the crude amidoxime, which can be purified by recrystallization.
Step 2: Synthesis of this compound
The synthesized 3-bromobenzamidoxime (1.0 eq) is dissolved in a suitable solvent such as 1,2-dichloroethane. An organic base, for instance, N,N-diisopropylethylamine (DIPEA), is added, followed by the dropwise addition of an acyl chloride (e.g., chloroacetyl chloride, 1.1 eq). The mixture is then refluxed. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified, typically by column chromatography.
While specific yields for this compound are not always explicitly reported in broad studies of 1,2,4-oxadiazole synthesis, related derivatives with a 4-bromo-2-fluorophenyl group have been synthesized with yields around 72%.[1]
Alternative and One-Pot Methodologies
To improve efficiency and reduce reaction times, several alternative and one-pot synthetic strategies for 1,2,4-oxadiazoles have been developed. These methods often utilize different coupling agents, catalysts, or reaction conditions.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the formation of 1,2,4-oxadiazoles.[3] The use of microwave irradiation can significantly shorten reaction times, often from hours to minutes, and can lead to improved yields.[3]
Comparative Data Summary
Due to the limited availability of direct comparative studies for the synthesis of this compound, the following table provides a generalized comparison based on published methods for analogous 3,5-disubstituted-1,2,4-oxadiazoles.
| Method | Key Reagents & Conditions | Typical Yield Range | Typical Reaction Time | Purity/Purification |
| Two-Step Amidoxime/Acyl Chloride | 3-Bromobenzonitrile, Hydroxylamine HCl, NaOH; then 3-Bromobenzamidoxime, Acyl Chloride, Base (e.g., DIPEA), Reflux | Moderate to Good (yields for similar compounds reported up to 72%[1]) | Several hours to overnight | Column Chromatography |
| One-Pot Nitrile/Hydroxylamine/Aldehyde | Nitrile, Hydroxylamine HCl, Base, Aldehyde, Catalyst (e.g., Graphene Oxide)[2] | Good to Excellent (for related compounds) | Varies, can be shorter than two-step methods | Column Chromatography |
| Microwave-Assisted Cyclization | Amidoxime, Carboxylic Acid/Acyl Chloride, Catalyst, Microwave Irradiation[3] | Moderate to Excellent (40-90% for various derivatives)[3] | Minutes to < 1 hour[3] | Column Chromatography |
Experimental Workflow Comparison
The following diagram illustrates the logical flow of the primary two-step synthesis method compared to a generalized one-pot alternative.
References
Safety Operating Guide
Safe Disposal of 3-(3-Bromophenyl)-1,2,4-oxadiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 3-(3-Bromophenyl)-1,2,4-oxadiazole, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Immediate Safety Precautions:
Based on available safety data, this compound is classified as a substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Wear safety goggles or a face shield[1][2][3].
-
Lab Coat: A lab coat must be worn to protect from skin contact[2][4].
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA approved respirator[3][4].
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][5].
Quantitative Hazard Summary:
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed[1] | H302 |
| Skin Irritation | Causes skin irritation[1] | H315 |
| Eye Irritation | Causes serious eye irritation[1] | H319 |
| Specific target organ toxicity — single exposure | May cause respiratory irritation[1] | H335 |
Step-by-Step Disposal Protocol:
The primary directive for the disposal of this compound is to treat it as hazardous waste[1]. Under no circumstances should it be disposed of down the drain or in regular trash[8].
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. This includes identifying all other chemical constituents in the waste mixture[5].
-
Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions[9]. Brominated compounds can react violently with easily oxidized substances[9][10].
-
-
Containerization and Labeling:
-
Use a designated, chemically resistant, and sealable container for the waste.
-
The container must be clearly labeled as "Hazardous Waste"[5].
-
The label must also include the full chemical name: "this compound" and its CAS number (1033202-12-8)[1][11]. List all other components of the waste mixture on the label as well.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[5].
-
The disposal must be carried out by a licensed hazardous waste disposal company[1][12]. They will ensure the material is managed and disposed of in accordance with local, state, and federal regulations.
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite[1].
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container[2][4][13].
-
Decontamination: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent, gloves, etc.) must also be disposed of as hazardous waste[9].
Experimental Protocols:
No experimental protocols for the disposal of this compound are cited, as the standard procedure involves collection and transfer to a licensed waste disposal facility. Chemical neutralization or other treatments are not recommended at the laboratory level without specific institutional protocols and safety assessments.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies | Semantic Scholar [semanticscholar.org]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. LCSS: BROMINE [web.stanford.edu]
- 11. scbt.com [scbt.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. matrixscientific.com [matrixscientific.com]
Personal protective equipment for handling 3-(3-Bromophenyl)-1,2,4-oxadiazole
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-(3-Bromophenyl)-1,2,4-oxadiazole (CAS No. 1033202-12-8). Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
Based on its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate stringent safety measures.[1] The primary risks are associated with irritation and acute toxicity if ingested.
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The substance is identified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure through inhalation, skin contact, eye contact, or ingestion.[2] The following equipment must be worn at all times when handling the compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face | Chemical safety goggles and face shield | Protects against splashes and vapors that can cause serious eye damage.[2] Must meet ANSI Z87.1 standards. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended), lab coat or chemical-resistant apron, closed-toe shoes | Prevents skin contact, which can lead to irritation.[2][3] Ensure gloves are inspected before use and changed immediately upon contamination. |
| Respiratory | Chemical fume hood or well-ventilated area | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed within a certified chemical fume hood to control exposure.[2]
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the lowest practical height.
-
Don all required PPE as specified in Table 2.
-
Prepare the work area by covering the surface with absorbent, disposable bench paper.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Weighing and Transfer:
-
Experimental Procedure:
-
Post-Handling and Cleanup:
Disposal Plan
Improper disposal of brominated organic compounds can cause significant environmental harm.[4] All waste generated from handling this compound must be treated as hazardous waste.
Protocol: Waste Segregation and Disposal
-
Waste Segregation:
-
Halogenated Organic Waste: All solutions, reaction mixtures, and solvent rinses containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][4] Do not mix with non-halogenated waste.[4]
-
Aqueous Waste: Aqueous solutions containing the compound should also be collected as hazardous waste.[4]
-
Solid Waste: Contaminated solid items, including gloves, filter paper, and disposable labware, must be collected in a designated container for solid hazardous waste.[4]
-
-
Container Management:
-
Final Disposal:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]
-
Arrange for pickup and disposal by a licensed chemical waste management provider.
-
Emergency Procedures
In case of accidental exposure or spill, immediate action is critical.
Table 3: Emergency Response Actions
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[5][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1] |
| Minor Spill | Alert others in the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled hazardous waste container.[1] Clean the spill area with a suitable solvent. All cleanup materials must be disposed of as hazardous waste. |
Mandatory Visualization
The following diagram illustrates the required workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
